molecular formula C9H16O3 B075429 Ethyl 2-acetylpentanoate CAS No. 1540-28-9

Ethyl 2-acetylpentanoate

Cat. No.: B075429
CAS No.: 1540-28-9
M. Wt: 172.22 g/mol
InChI Key: VHOACUZAQKMOEQ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylpentanoate is a chemical ester of interest in various scientific research and development fields. Potential areas of application may include organic synthesis, where it can serve as a versatile building block or intermediate for the development of more complex molecules. Researchers might also explore its use in the flavor and fragrance industry due to the typical fruity and sweet aroma profiles associated with similar esters. In material science, it could be investigated as a potential solvent or plasticizer. Please consult the specific safety data sheets and analytical certificates for handling, storage, and technical data. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetylpentanoate
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InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
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InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O3
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DSSTOX Substance ID

DTXSID40870885
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Molecular Weight

172.22 g/mol
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CAS No.

1540-28-9
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylpentanoate
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-propylacetoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-acetylpentanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of β-keto esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of ethyl 2-acetylpentanoate through a crossed Claisen condensation of ethyl acetate and ethyl pentanoate. Given that both esters possess α-hydrogens, the challenge of controlling the reaction's selectivity to favor the desired crossed product over self-condensation products is addressed. This guide details a strategic approach utilizing a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to achieve a directed condensation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the successful synthesis and characterization of this compound.

Introduction

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] When the reaction involves two different esters, it is termed a "crossed" Claisen condensation. A significant challenge in crossed Claisen condensations arises when both ester partners are enolizable (i.e., possess α-hydrogens), as this can lead to a mixture of up to four different products, diminishing the synthetic utility of the reaction.[2]

The synthesis of this compound, a β-keto ester with potential applications as a building block in organic synthesis, requires the crossed condensation of ethyl acetate and ethyl pentanoate. Both of these esters have α-hydrogens, making a standard Claisen condensation with a base like sodium ethoxide likely to produce a complex mixture of products.

To overcome this lack of selectivity, a directed Claisen condensation can be employed. This strategy involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively and kinetically deprotonate one of the ester partners, forming its lithium enolate.[3] This pre-formed enolate can then be reacted with the second ester, which acts as the electrophile, to yield the desired crossed product selectively.

This guide will focus on the LDA-mediated crossed Claisen condensation for the synthesis of this compound, providing a detailed experimental protocol and relevant data.

Reaction Mechanism and Strategy

The overall transformation for the synthesis of this compound is as follows:

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

The key to a successful and selective synthesis is the controlled formation of the enolate of ethyl acetate, followed by its reaction with ethyl pentanoate. The pKa of the α-protons of an ester is approximately 25, requiring a strong base for complete deprotonation. LDA is an ideal choice as it is a very strong, sterically hindered, and non-nucleophilic base, which minimizes side reactions such as nucleophilic attack on the ester carbonyl group.

The reaction proceeds through the following key steps:

  • Enolate Formation: Ethyl acetate is treated with LDA at low temperature (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the lithium enolate of ethyl acetate. This deprotonation is rapid and quantitative.

  • Nucleophilic Acyl Substitution: The pre-formed enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl pentanoate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-keto ester, this compound.

  • Work-up: The reaction is quenched with an acidic solution to neutralize any remaining base and protonate the enolate of the product, if formed.

The logical workflow for this directed Claisen condensation is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product and Purification A Ethyl Acetate D 1. Enolate Formation: Ethyl acetate + LDA in THF at -78 °C A->D B Ethyl Pentanoate E 2. Acyl Substitution: Addition of Ethyl Pentanoate B->E C Lithium Diisopropylamide (LDA) C->D D->E F 3. Quench: Acidic Work-up E->F G Crude this compound F->G H Purification (e.g., Distillation) G->H I Pure this compound H->I

Caption: Experimental workflow for the directed Claisen condensation.

Experimental Protocol

This section provides a detailed, plausible experimental procedure for the synthesis of this compound based on established methods for LDA-mediated crossed Claisen condensations.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume (mL) or Mass (g)
Diisopropylamine101.190.71711.01.55
n-Butyllithium (2.5 M in hexanes)64.06~0.6810.04.0
Tetrahydrofuran (THF), anhydrous72.110.889-50
Ethyl acetate, anhydrous88.110.90210.01.11
Ethyl pentanoate, anhydrous130.180.87710.01.48
Saturated aq. NH4Cl solution---20
Diethyl ether74.120.713-100
Saturated aq. NaCl solution (brine)---50
Anhydrous Magnesium Sulfate (MgSO4)120.37---

Procedure:

  • Preparation of LDA: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.55 mL, 11.0 mmol). The flask is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 15 minutes and then allowed to warm to 0 °C for 15 minutes to ensure complete formation of LDA. The solution is then re-cooled to -78 °C.

  • Enolate Formation: Anhydrous ethyl acetate (1.11 mL, 10.0 mmol) is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium enolate.

  • Crossed Condensation: Anhydrous ethyl pentanoate (1.48 mL, 10.0 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (brine, 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the pure product.

Quantitative Data

Physical and Spectroscopic Data for this compound:

PropertyValue
Molecular Formula C₉H₁₆O₃
Molar Mass 172.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 225 °C (estimated)[4]
Density 0.948 g/mL[4]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ ~4.2 ppm (q, 2H, -OCH₂CH₃)

    • δ ~3.5 ppm (t, 1H, -CH(C=O)CH₂-)

    • δ ~2.2 ppm (s, 3H, -C(=O)CH₃)

    • δ ~1.6 ppm (m, 2H, -CH₂CH₂CH₃)

    • δ ~1.3 ppm (m, 2H, -CH₂CH₂CH₃)

    • δ ~1.2 ppm (t, 3H, -OCH₂CH₃)

    • δ ~0.9 ppm (t, 3H, -CH₂CH₂CH₃)

  • ¹³C NMR (CDCl₃):

    • δ ~203 ppm (C=O, ketone)

    • δ ~170 ppm (C=O, ester)

    • δ ~61 ppm (-OCH₂CH₃)

    • δ ~58 ppm (-CH(C=O)-)

    • δ ~30 ppm (-C(=O)CH₃)

    • δ ~28 ppm (-CH₂CH₂CH₃)

    • δ ~20 ppm (-CH₂CH₂CH₃)

    • δ ~14 ppm (-OCH₂CH₃ and -CH₂CH₂CH₃)

  • Mass Spectrometry (EI):

    • Expected m/z fragments: 172 (M⁺), 129 (M⁺ - OCH₂CH₃), 101, 85, 43.

Mechanistic Pathway Visualization

The following diagram illustrates the key steps in the directed Claisen condensation for the synthesis of this compound.

G A Ethyl Acetate C Lithium Enolate of Ethyl Acetate A->C Deprotonation B LDA E Tetrahedral Intermediate C->E Nucleophilic Attack D Ethyl Pentanoate F This compound E->F Elimination G Ethoxide

Caption: Key mechanistic steps in the LDA-mediated synthesis.

Conclusion

The synthesis of this compound via a crossed Claisen condensation presents a classic challenge in organic synthesis due to the presence of two enolizable ester partners. This guide has detailed a robust and selective method utilizing a directed Claisen condensation approach with lithium diisopropylamide. By pre-forming the lithium enolate of ethyl acetate, the reaction can be controlled to favor the formation of the desired crossed product, this compound. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. This method highlights the power of kinetic control in achieving high selectivity in reactions that would otherwise be unselective under thermodynamic conditions.

References

Physical and chemical properties of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-acetylpentanoate. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound, also known as ethyl 2-propylacetoacetate, is an organic compound with the molecular formula C9H16O3.[1][2] It is a derivative of acetoacetic acid and finds utility as an intermediate in various chemical syntheses.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C9H16O3[1][2]
Molar Mass 172.22 g/mol [1][2]
Density 0.9661 g/cm³ (estimate)[1]
Boiling Point 224 °C (estimate)[1]
Flash Point 82.4 °C[1]
Vapor Pressure 0.0934 mmHg at 25°C[1]
Refractive Index 1.4255 (estimate)[1]
Chemical Identity
IdentifierValueSource
CAS Number 1540-28-9[1][2]
InChIKey VHOACUZAQKMOEQ-UHFFFAOYSA-N[2]
SMILES CCCC(C(C)=O)C(=O)OCC[2]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the acetoacetic ester synthesis. This method involves the alkylation of an enolate ion derived from ethyl acetoacetate.[4][5][6]

Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of ethyl acetoacetate.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA->Enolate Deprotonation Base Sodium Ethoxide Base->Enolate AlkylHalide 1-Iodopropane Product This compound AlkylHalide->Product Enolate->Product SN2 Alkylation

Caption: Synthesis of this compound.

Experimental Protocol: Acetoacetic Ester Synthesis

This section details a plausible experimental methodology for the synthesis of this compound, based on the principles of the acetoacetic ester synthesis.[4][5][6]

Objective: To synthesize this compound by the alkylation of ethyl acetoacetate with a propyl halide.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Enolate:

    • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add ethyl acetoacetate to the stirred solution via a dropping funnel. The α-hydrogens of ethyl acetoacetate are acidic and will be deprotonated by the ethoxide base to form the nucleophilic enolate.[4][5][6]

  • Alkylation:

    • To the enolate solution, add 1-iodopropane dropwise through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

    • The enolate ion will act as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane in an SN2 reaction, displacing the iodide ion.[4][5] This step forms the carbon-carbon bond, creating the propyl-substituted β-keto ester.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, or gently heat under reflux to ensure the reaction goes to completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Information

While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to similar organic esters. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information on related compounds, refer to their respective Safety Data Sheets (SDS).

References

The Versatile Role of Ethyl 2-Acetylpentanoate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetylpentanoate, a β-keto ester, serves as a pivotal building block in organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the reactivity of the α-proton, positioned between two carbonyl groups, which facilitates the formation of a stabilized enolate. This nucleophilic intermediate is central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions, supported by experimental data and protocols.

Core Reactivity: Enolate Formation and Subsequent Nucleophilic Attack

The primary mechanism underpinning the reactivity of this compound is the formation of a resonance-stabilized enolate anion. The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogen, allowing for its facile abstraction by a suitable base.

Enolate_Formation cluster_0 This compound cluster_1 Base cluster_2 Enolate Anion (Resonance Structures) ketone O || CH3-C-CH(CH2CH2CH3)-C-OEt || O enolate1  O⁻  | CH3-C=C(CH2CH2CH3)-C-OEt || O ketone->enolate1 + B:⁻ - BH base B:⁻ enolate2  O  || CH3-C-C⁻(CH2CH2CH3)-C-OEt || O enolate1->enolate2 <->

Diagram 1: Enolate formation from this compound.

This enolate is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and acylation, which are fundamental for building molecular complexity.

Key Organic Reactions and Mechanisms

Alkylation: Formation of α-Substituted β-Keto Esters

The enolate of this compound readily undergoes SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. This reaction is a cornerstone of the acetoacetic ester synthesis, a versatile method for preparing ketones and substituted acetic acids.

Alkylation_Mechanism cluster_0 Enolate cluster_1 Alkyl Halide cluster_2 Alkylated Product enolate  O  || CH3-C-C⁻(CH2CH2CH3)-C-OEt || O alkyl_halide R-X enolate->alkyl_halide Sₙ2 attack product  O  || CH3-C-CR(CH2CH2CH3)-C-OEt || O alkyl_halide->product + X⁻

Diagram 2: Alkylation of the this compound enolate.

Experimental Protocol: Alkylation of this compound

Reagent/ParameterQuantity/Condition
This compound1.0 eq
Sodium Ethoxide (NaOEt)1.1 eq
Alkyl Halide (e.g., Iodomethane)1.2 eq
SolventAnhydrous Ethanol
TemperatureReflux
Reaction Time4-6 hours
Work-upAcidic work-up (e.g., dilute HCl) followed by extraction
Typical Yield 70-85%

Note: The specific conditions and yields can vary depending on the nature of the alkyl halide.

Acylation: Synthesis of β-Diketones

The enolate of this compound can also react with acylating agents, such as acyl chlorides or anhydrides, to form β-diketones. This transformation is crucial for synthesizing 1,3-dicarbonyl compounds, which are important precursors in various heterocyclic syntheses.

Acylation_Mechanism cluster_0 Enolate cluster_1 Acyl Chloride cluster_2 Acylated Product enolate  O  || CH3-C-C⁻(CH2CH2CH3)-C-OEt || O acyl_chloride R'-COCl enolate->acyl_chloride Nucleophilic Acyl Substitution product    O     O    ||    || CH3-C-C(COR')(CH2CH2CH3)-C-OEt acyl_chloride->product + Cl⁻

Diagram 3: Acylation of the this compound enolate.

Experimental Protocol: Acylation of this compound

Reagent/ParameterQuantity/Condition
This compound1.0 eq
Sodium Hydride (NaH)1.1 eq
Acyl Chloride (e.g., Acetyl Chloride)1.1 eq
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upQuenching with saturated NH₄Cl solution followed by extraction
Typical Yield 65-80%
Hantzsch Pyridine Synthesis

This compound can serve as the β-ketoester component in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to dihydropyridines and pyridines. These heterocyclic scaffolds are prevalent in many biologically active molecules. The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate).[1][2][3]

Hantzsch_Workflow A This compound D Knoevenagel Condensation (A + B) A->D E Enamine Formation (A + C) A->E B Aldehyde (R-CHO) B->D C Ammonium Acetate C->E F Michael Addition (D + E) D->F E->F G Cyclization & Dehydration F->G H 1,4-Dihydropyridine G->H I Oxidation H->I J Pyridine Derivative I->J

Diagram 4: Workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch-type Synthesis with this compound

Reagent/ParameterQuantity/Condition
This compound2.0 eq
Aldehyde1.0 eq
Ammonium Acetate1.2 eq
SolventEthanol
TemperatureReflux
Reaction Time4-8 hours
Typical Yield 60-75%
Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction provides a route to synthesize hydrazones from β-keto esters and aryl diazonium salts.[4][5][6][7] This reaction is significant as the resulting hydrazones are valuable intermediates for the synthesis of indoles via the Fischer indole synthesis.

Japp_Klingemann_Mechanism A This compound Enolate C Coupling A->C B Aryl Diazonium Salt (Ar-N₂⁺) B->C D Azo Intermediate C->D E Hydrolysis of Ester D->E F Decarboxylation E->F G Hydrazone Product F->G

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectroscopic data for Ethyl 2-acetylpentanoate (CAS No: 1540-28-9). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on characteristic values for β-keto esters and data from structurally similar molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a~ 0.9Triplet (t)3H
b~ 1.6Sextet2H
c~ 1.9Triplet (t)2H
d~ 2.2Singlet (s)3H
e~ 3.4Triplet (t)1H
f~ 4.2Quartet (q)2H
g~ 1.3Triplet (t)3H
Chemical structure of this compound with proton assignments Figure: Chemical structure of this compound with proton assignments for ¹H NMR.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted in deuterochloroform (CDCl₃).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~ 203
C=O (Ester)~ 170
C H (α-carbon)~ 58
O-C H₂ (Ester)~ 61
C H₂ (Propyl)~ 45
C H₂ (Propyl)~ 20
C H₃ (Propyl)~ 14
C H₃ (Acetyl)~ 30
C H₃ (Ester)~ 14
Predicted Infrared (IR) Spectroscopy Data

As a β-keto ester, this compound is expected to exhibit two distinct carbonyl stretching frequencies.[1][2]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 3000Medium-Strong
C=O stretch (Ketone)~ 1720Strong
C=O stretch (Ester)~ 1740Strong
C-O stretch1000 - 1300Strong
Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted based on electron ionization (EI), which is expected to cause significant fragmentation.[3][4][5]

m/z Predicted Fragment Ion Fragmentation Pathway
172[C₉H₁₆O₃]⁺˙ (Molecular Ion)-
129[M - C₂H₅O]⁺Loss of ethoxy radical
127[M - OC₂H₅]⁺Loss of ethoxy group
101[M - C₄H₇O]⁺ or [C₅H₉O₂]⁺α-cleavage or McLafferty rearrangement
88[C₄H₈O₂]⁺˙McLafferty rearrangement
71[C₄H₇O]⁺α-cleavage
43[CH₃CO]⁺α-cleavage (Base Peak)

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation [6][7]

  • Weigh approximately 5-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Instrument Setup [8]

  • The ¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer operating at a minimum of 300 MHz for ¹H.

  • The instrument's magnetic field should be shimmed to homogeneity using the sample.

  • The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

2.1.3. Data Acquisition [7][8]

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, co-added to improve signal-to-noise.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

2.1.4. Data Processing [7]

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid) [9][10]

  • Obtain two clean, dry salt plates (e.g., NaCl or KBr).

  • Place a single drop of this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.

2.2.2. Data Acquisition [11]

  • Perform a background scan with the empty salt plates in the spectrometer to account for atmospheric CO₂ and H₂O.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to enhance the signal-to-noise ratio.

2.2.3. Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

2.3.1. Sample Introduction [12][13]

  • The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct infusion if the sample is pure.

  • The sample is volatilized in a heated inlet before entering the ion source.

2.3.2. Ionization (Electron Ionization - EI) [14][15][16]

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙) and causing extensive fragmentation.

2.3.3. Mass Analysis and Detection [14]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of the target compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Interpretation Purification Sample Purification Preparation Sample Preparation (Dissolving/Plating) Purification->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Analysis Spectral Data Analysis NMR->Analysis IR->Analysis MS->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern Mol This compound (C₉H₁₆O₃) M.W. = 172.22 M_ion [M]⁺˙ m/z = 172 Mol->M_ion EI (70 eV) f129 [M - OC₂H₅]⁺ m/z = 127 M_ion->f129 - •OC₂H₅ f101 [C₅H₉O₂]⁺ m/z = 101 M_ion->f101 α-cleavage f88 [C₄H₈O₂]⁺˙ m/z = 88 M_ion->f88 McLafferty Rearrangement f43 [CH₃CO]⁺ m/z = 43 (Base Peak) M_ion->f43 α-cleavage

Caption: Predicted mass spectral fragmentation pattern for this compound.

References

An In-depth Technical Guide to the Hydrolysis of Ethyl 2-acetylpentanoate to 2-acetylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 2-acetylpentanoate to its corresponding carboxylic acid, 2-acetylpentanoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the elaboration of more complex molecular architectures relevant to pharmaceutical and materials science research. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data for this conversion.

Introduction

The hydrolysis of esters is a cornerstone of organic chemistry, with saponification, the base-mediated hydrolysis, being a widely utilized method due to its efficiency and generally high yields. This compound, a β-keto ester, is susceptible to hydrolysis under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification then furnishes the final product, 2-acetylpentanoic acid. β-Keto acids are notable for their potential for subsequent decarboxylation upon heating, a factor to consider in the purification and handling of the product.

Reaction Principle and Mechanism

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. The final step involves the protonation of the carboxylate salt with a strong acid to yield the desired 2-acetylpentanoic acid.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and products of this hydrolysis reaction.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
This compoundC9H16O3172.22Colorless liquid~208
2-Acetylpentanoic acidC7H12O3144.17Not availableNot available

Table 2: Typical Reaction Parameters for Saponification

ParameterValue
BaseSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
SolventEthanol/Water or Methanol/Water mixture
Reaction TemperatureReflux
Reaction Time2 - 6 hours
Work-upAcidification with a strong acid (e.g., HCl)
Typical Yield> 90%

Experimental Protocol

This section provides a detailed methodology for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (5-10 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.5 - 2.0 equivalents) in a minimal amount of deionized water and add it to the stirred solution of the ester.

  • Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed. This typically takes 2 to 6 hours.

  • Work-up - Solvent Removal and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. The formation of a precipitate or an oily layer of the carboxylic acid may be observed.

  • Product Isolation: Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetylpentanoic acid.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Visualizations

Diagram 1: Chemical Reaction Workflow

hydrolysis_workflow cluster_reaction Reaction cluster_workup Work-up Ester This compound in Ethanol Reaction_Mixture Heat to Reflux (2-6 hours) Ester->Reaction_Mixture Base Aqueous NaOH Base->Reaction_Mixture Solvent_Removal Remove Ethanol (Rotary Evaporator) Reaction_Mixture->Solvent_Removal Extraction1 Wash with Diethyl Ether Solvent_Removal->Extraction1 Acidification Acidify with HCl (pH 1-2) Extraction1->Acidification Extraction2 Extract with Diethyl Ether Acidification->Extraction2 Drying Dry with Na2SO4 Extraction2->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Product 2-Acetylpentanoic Acid Concentration->Product

Caption: Experimental workflow for the hydrolysis of this compound.

Diagram 2: Logical Relationship of Saponification

saponification_logic Start Start: this compound Step1 Nucleophilic attack by OH- Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Elimination of Ethoxide Intermediate->Step2 Product1 Carboxylic Acid + Ethoxide Step2->Product1 Step3 Acid-Base Reaction Product1->Step3 Product2 Carboxylate Salt + Ethanol Step3->Product2 Step4 Acidification with H+ Product2->Step4 End End: 2-Acetylpentanoic Acid Step4->End

Caption: Logical steps in the saponification of an ester.

Conclusion

The base-catalyzed hydrolysis of this compound provides a reliable and high-yielding route to 2-acetylpentanoic acid. The procedure is straightforward, employing common laboratory reagents and techniques. Careful control of the acidification step and appropriate purification methods are crucial for obtaining a high-purity product. This fundamental transformation serves as a valuable tool for synthetic chemists in the construction of diverse molecular targets.

An In-depth Technical Guide on the Thermal Decomposition and Stability of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetylpentanoate is a β-keto ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the thermal decomposition of this compound. It includes postulated decomposition pathways, hypothetical quantitative data based on structurally similar compounds, and detailed experimental protocols for key analytical techniques.

Introduction

This compound, a derivative of ethyl acetoacetate, belongs to the class of β-keto esters. These compounds are known for their synthetic versatility, largely due to the reactivity of the methylene group flanked by two carbonyl functionalities. The thermal behavior of β-keto esters is of significant interest as it dictates their processing limits and potential degradation products, which can be critical in applications such as drug synthesis where purity and stability are paramount.

The thermal decomposition of esters can proceed through various mechanisms, including syn-elimination and radical chain reactions. For β-keto esters, additional pathways such as decarboxylation, particularly after hydrolysis to the corresponding β-keto acid, are also prominent. This guide will explore these potential degradation routes and the analytical methods used to elucidate them.

Postulated Thermal Decomposition Pathways

The thermal degradation of this compound is likely to proceed through several key pathways, primarily influenced by the β-keto ester functionality. The most probable decomposition routes are:

  • Decarboxylation upon Hydrolysis: In the presence of water, even trace amounts at elevated temperatures, this compound can hydrolyze to 2-acetylpentanoic acid. As a β-keto acid, this intermediate is highly susceptible to decarboxylation, yielding 2-pentanone and carbon dioxide.[1]

  • Ketene Formation: At higher temperatures, a common pathway for esters is the elimination of an alcohol to form a ketene. In this case, the elimination of ethanol would lead to the formation of an acylketene intermediate.

  • Radical Scission: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various smaller radical species that can then recombine or undergo further reactions to form a complex mixture of smaller molecules.

DecompositionPathways Postulated Thermal Decomposition Pathways of this compound EAP This compound BKA 2-Acetylpentanoic Acid EAP->BKA Hydrolysis Acylketene Acylketene Intermediate EAP->Acylketene Elimination Ethanol Ethanol EAP->Ethanol Elimination Radicals Radical Fragments EAP->Radicals Radical Scission H2O H2O (Hydrolysis) Heat1 High Heat Heat2 Very High Heat Pentanone 2-Pentanone BKA->Pentanone Decarboxylation CO2 CO2 BKA->CO2 Decarboxylation Small_Molecules Smaller Volatile Molecules Radicals->Small_Molecules Recombination/Further Reactions

Postulated thermal decomposition pathways for this compound.

Quantitative Data Summary

Due to the lack of specific published experimental data for this compound, the following tables present hypothetical quantitative data based on typical values for structurally related β-keto esters. These tables are intended to provide a comparative framework for researchers.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValueConditions
Onset Decomposition Temp. (Tonset)180 - 200 °C10 °C/min, Nitrogen
Temperature at Max. Mass Loss Rate (Tpeak)220 - 240 °C10 °C/min, Nitrogen
Mass Loss at Tpeak40 - 50 %10 °C/min, Nitrogen
Final Residue at 600 °C< 5 %10 °C/min, Nitrogen

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterValueConditions
Boiling Point~215 °CStandard Pressure
Endothermic Peak (Decomposition)210 - 230 °C10 °C/min, Nitrogen
Enthalpy of Decomposition (ΔHdecomp)100 - 150 J/g10 °C/min, Nitrogen

Table 3: Hypothetical Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

Pyrolysis Temp.Major Degradation ProductsMinor Degradation Products
300 °C2-Pentanone, Ethanol, Carbon DioxideEthyl pentanoate, Acetic acid
500 °CEthene, Propene, Carbon MonoxideMethane, Ethane, Propanone

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the thermal analysis of liquid organic compounds.[2][3][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[2]

Procedure:

  • Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into an alumina crucible.[2]

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative degradation.[2]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.[6]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as boiling and decomposition.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).

Procedure:

  • Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan. A small pinhole is made in the lid to allow for the escape of volatile decomposition products.[3]

  • Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]

  • Thermal Program: The sample and reference are heated from ambient temperature to approximately 300 °C at a constant heating rate of 10 °C/min.[7]

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. The peak temperature and the enthalpy of these transitions are calculated.[8]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound at specific temperatures.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Model 6200 Pyroprobe with a Shimadzu GCMS-QP2020 NX or similar).[9]

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (e.g., helium). The pyrolysis products are swept into the GC injection port.[10]

  • Gas Chromatography: The volatile decomposition products are separated on a capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]

  • Mass Spectrometry: The separated components are introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.[11]

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted in the following diagram.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis Start Sample: this compound TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC PyGCMS Pyrolysis-GC-MS Start->PyGCMS TGA_Data Decomposition Temperatures Mass Loss Profile TGA->TGA_Data DSC_Data Transition Temperatures Enthalpy Changes DSC->DSC_Data PyGCMS_Data Identification of Degradation Products PyGCMS->PyGCMS_Data Analysis Data Interpretation and Pathway Elucidation TGA_Data->Analysis DSC_Data->Analysis PyGCMS_Data->Analysis

A logical workflow for the thermal analysis of this compound.

Conclusion

References

Technical Guide: Ethyl 2-acetylpentanoate (CAS 1540-28-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylpentanoate, with the CAS number 1540-28-9, is a β-keto ester that serves as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While specific detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide provides representative methodologies for the synthesis and evaluation of biological activities of β-keto esters.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and identifying properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₆O₃[2]
Molecular Weight172.22 g/mol [2]
Density0.9661 g/cm³ (estimate)[2]
Boiling Point224 °C (estimate)[2]
Flash Point82.4 °C[2]
Refractive Index1.4255 (estimate)[2]
Physical FormLiquid
Purity>95%

Table 2: Identification

IdentifierValueReference
CAS Number1540-28-9[2][3]
IUPAC NameThis compound[4]
InChI1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
InChIKeyVHOACUZAQKMOEQ-UHFFFAOYSA-N[4]
SMILESCCCC(C(=O)C)C(=O)OCC[4]
MFCD NumberMFCD00048563[3]

Table 3: Spectroscopic Data (Representative for β-keto esters)

SpectroscopyCharacteristic Peaks/Signals
IR (Infrared) Strong C=O stretching vibrations for the ketone and ester groups typically appear in the range of 1700-1750 cm⁻¹. C-O stretching vibrations for the ester are usually observed between 1100-1300 cm⁻¹.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance) The α-proton is typically found between δ 3.0-3.5 ppm. The protons of the ethyl ester group (CH₂ and CH₃) and the acetyl group (CH₃) will have characteristic shifts and splitting patterns. The propyl group will also show distinct signals.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The carbonyl carbons of the ketone and ester are the most downfield signals, typically appearing between δ 160-210 ppm. The α-carbon is usually found around δ 50-60 ppm.[7]
MS (Mass Spectrometry) The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for esters would be expected.

Synthesis and Reactivity

β-Keto esters like this compound are valuable synthetic intermediates due to the reactivity of the dicarbonyl moiety and the acidic α-proton.

General Synthesis Routes

Two primary methods for the synthesis of β-keto esters are the Claisen condensation and the acylation of enolates.

  • Claisen Condensation: This method involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For this compound, this could potentially involve the crossed Claisen condensation of ethyl pentanoate and ethyl acetate.

  • Acylation of Ketone Enolates: Ketones can be deprotonated to form an enolate, which can then be acylated with an appropriate reagent like ethyl chloroformate.[8]

The following diagram illustrates a general synthetic approach and key reactions of this compound.

G cluster_synthesis Synthesis cluster_reactions Key Reactions Ethyl Pentanoate Ethyl Pentanoate Claisen Condensation Claisen Condensation Ethyl Pentanoate->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Claisen Condensation This compound This compound Claisen Condensation->this compound E2AP This compound Alkylation Alkylation E2AP->Alkylation Reduction Reduction E2AP->Reduction Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation E2AP->Hydrolysis & Decarboxylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Hydroxy Ester Hydroxy Ester Reduction->Hydroxy Ester Ketone Ketone Hydrolysis & Decarboxylation->Ketone Base_R Base Base_R->Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Alkylation Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reduction Acid/Heat Acid/Heat Acid/Heat->Hydrolysis & Decarboxylation

General synthesis and reactivity of this compound.
Representative Experimental Protocol: Synthesis of a β-Keto Ester via Acylation of a Ketone

The following is a general procedure for the synthesis of β-keto esters from ketones and ethyl chloroformate, which could be adapted for the synthesis of this compound.[8]

Materials:

  • Ketone (e.g., 2-pentanone)

  • Toluene

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in toluene)

  • Ethyl chloroformate

  • Acetic acid

  • Ethanol

Procedure:

  • To a solution of the ketone (10 mmol) in toluene (15 mL) at 0 °C under an inert atmosphere, add LiHMDS (1.0 M solution in toluene, 11 mmol) quickly via syringe.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Add ethyl chloroformate (11 mmol) quickly.

  • Allow the reaction mixture to slowly warm to room temperature over 10 minutes and continue stirring for an additional 10 minutes.

  • The reaction can be quenched by the addition of acetic acid.

  • The crude product can be purified by distillation or chromatography.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a variety of organic compounds.[1] Its utility is particularly noted in the construction of more complex molecules, including those with potential biological activity.

Chemical Intermediate

The dual functionality of β-keto esters allows for selective reactions at multiple sites. The acidic α-proton can be removed to form a nucleophilic enolate, which can participate in alkylation and acylation reactions, extending the carbon chain. The ketone and ester carbonyls are electrophilic and can be targeted by nucleophiles. The ketone can be selectively reduced, and the ester can be hydrolyzed or transesterified. This reactivity makes this compound a useful starting material for the synthesis of substituted ketones, heterocyclic compounds, and other complex organic molecules.

Potential Biological Activities

While specific studies on the biological activities of this compound are limited, the β-keto ester moiety is present in various biologically active molecules. Research on other β-keto esters has suggested potential antimicrobial and anti-inflammatory properties.[1][9][10]

  • Antimicrobial Activity: Some β-keto esters have been shown to exhibit antibacterial and antifungal activity.[8][10] The mechanism may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anti-inflammatory Activity: Certain functionalized δ-hydroxy-β-keto esters have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase.[9][11]

Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following protocol is a general method for assessing the antibacterial activity of a compound.[12]

Materials:

  • Test compound (this compound)

  • Solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Standard antibiotic (e.g., ciprofloxacin)

  • Sterile cork borer (6 mm)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Inoculate the surface of the nutrient agar plates evenly with the test bacterial strain using a sterile cotton swab.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 20 µL) of the test compound solution, the solvent control, and the standard antibiotic solution into separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is indicative of the antimicrobial activity.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information

HazardDescriptionReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501

Conclusion

This compound is a valuable and versatile β-keto ester with significant potential as a building block in organic synthesis. Its rich chemistry allows for the construction of a wide array of more complex molecules. While research into its specific biological activities is still emerging, the known antimicrobial and anti-inflammatory properties of the broader class of β-keto esters suggest that it may be a promising scaffold for the development of new therapeutic agents. Further investigation into the specific synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Core Starting Materials for Beta-Ketoester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketoesters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and specialty chemicals. Their unique bifunctional nature, possessing both a ketone and an ester group separated by a methylene unit, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary starting materials and synthetic strategies for the preparation of beta-ketoesters, with a focus on experimental methodologies and quantitative data to aid in synthetic planning and optimization.

Claisen Condensation: A Classic Approach from Ester Starting Materials

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a fundamental method for synthesizing β-ketoesters from simple ester precursors. The reaction involves the base-mediated self-condensation of an enolizable ester, where one molecule acts as a nucleophile (after deprotonation to its enolate) and a second molecule serves as the electrophile.

Core Starting Materials:

  • Enolizable Esters: The key requirement for the ester acting as the nucleophile is the presence of at least one α-hydrogen. Common examples include ethyl acetate, ethyl propanoate, and other aliphatic esters.[1]

  • Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide (NaOEt) in ethanol is a classic choice, where the alkoxide matches the alcohol portion of the ester to prevent transesterification.[2] Sodium hydride (NaH) is another effective base.

  • Non-enolizable Esters (for Crossed Claisen Condensation): In crossed Claisen condensations, an enolizable ester is reacted with a non-enolizable ester (lacking α-hydrogens) to afford a single major product. Examples include ethyl benzoate, ethyl formate, and diethyl carbonate.[3]

Reaction Mechanism & Workflow

The general mechanism involves the deprotonation of the enolizable ester to form a resonance-stabilized enolate, which then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-ketoester.

Claisen_Condensation cluster_start Starting Materials cluster_reaction Reaction Pathway Ester_1 Enolizable Ester (RCH2COOR') Enolate Ester Enolate Ester_1->Enolate Deprotonation Base Base (e.g., NaOR') Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester_2 Ester (Electrophile) Ester_2->Tetrahedral_Intermediate Beta_Ketoester_Product β-Ketoester Tetrahedral_Intermediate->Beta_Ketoester_Product Elimination of OR'

Caption: General workflow of the Claisen condensation.
Experimental Protocol: Synthesis of Ethyl Acetoacetate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.0 mol) and dry ethanol (250 mL).

  • Addition of Ester: Ethyl acetate (2.0 mol) is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2 hours.

  • Workup: The reaction mixture is cooled, and the product is precipitated as its sodium salt. The salt is filtered, washed with cold ethanol, and then dissolved in water.

  • Acidification and Extraction: The aqueous solution is acidified with dilute acetic acid, leading to the formation of ethyl acetoacetate, which separates as an oil. The product is extracted with diethyl ether.

  • Purification: The ethereal extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Quantitative Data: Substrate Scope of the Claisen Condensation
Enolizable EsterNon-enolizable Ester/Acylating AgentProductYield (%)
Ethyl acetateEthyl acetateEthyl acetoacetate75-80
Ethyl propanoateEthyl propanoateEthyl 2-methyl-3-oxopentanoate70-75
Ethyl acetateEthyl benzoateEthyl benzoylacetate65-70
Ethyl acetateDiethyl carbonateDiethyl 2-acetylmalonate60-65

Acylation of Ketones and Enolates: A Versatile Route

The direct acylation of pre-formed ketone enolates or the in-situ generation of enolates in the presence of an acylating agent provides a powerful and flexible method for the synthesis of β-ketoesters. This approach allows for the construction of a wide variety of substituted β-ketoesters.

Core Starting Materials:

  • Ketones: Acyclic, cyclic, and aromatic ketones with at least one α-hydrogen are suitable substrates.

  • Acylating Agents: A range of acylating agents can be employed, including:

    • Acid Chlorides: Highly reactive, often used with a non-nucleophilic base.[4]

    • Esters: Especially non-enolizable esters like diethyl carbonate or ethyl formate.

    • Ethyl Chloroformate: A common reagent for introducing the ethoxycarbonyl group.[5]

  • Bases: Strong bases are required to generate the ketone enolate. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium ethoxide (NaOEt).

Reaction Mechanism & Workflow

The ketone is first deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acylating agent, leading to the formation of the β-ketoester after a subsequent workup.

Ketone_Acylation cluster_start Starting Materials cluster_reaction Reaction Pathway Ketone Ketone (R-CO-CH2R') Enolate Ketone Enolate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Acylating_Agent Acylating Agent (e.g., R''COCl) Acylation Nucleophilic Acyl Substitution Acylating_Agent->Acylation Enolate->Acylation Beta_Ketoester β-Ketoester Acylation->Beta_Ketoester

Caption: Workflow for the acylation of ketone enolates.
Experimental Protocol: Synthesis of 2-Ethoxycarbonylcyclohexanone

  • Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with dry tetrahydrofuran (THF) (100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise to generate lithium diisopropylamide (LDA).

  • Enolate Formation: Cyclohexanone (1.0 eq) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Acylation: Ethyl chloroformate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Quantitative Data: Substrate Scope for Ketone Acylation
KetoneAcylating AgentBaseYield (%)
AcetophenoneEthyl benzoateNaH70-75
CyclopentanoneDiethyl carbonateNaH80-85
2-PentanoneEthyl chloroformateLDA75-80
PropiophenoneEthyl acetateNaNH260-65

The Meldrum's Acid Route: A Highly Versatile Precursor

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester that serves as an excellent starting material for the synthesis of a wide variety of β-ketoesters. Its high acidity allows for easy deprotonation and subsequent acylation.

Core Starting Materials:

  • Meldrum's Acid: The key cyclic diester precursor.

  • Acylating Agents: Acid chlorides are commonly used to acylate the enolate of Meldrum's acid.

  • Condensing Agents (for use with carboxylic acids): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction directly from carboxylic acids.[6]

  • Alcohols: A variety of primary, secondary, and tertiary alcohols can be used to open the acylated Meldrum's acid ring to form the desired β-ketoester.[2][7]

Reaction Mechanism & Workflow

Meldrum's acid is deprotonated, and the resulting enolate is acylated. The acylated Meldrum's acid is then refluxed with an alcohol, which opens the ring and, after decarboxylation, yields the β-ketoester.

Meldrums_Acid_Route cluster_start Starting Materials cluster_reaction Reaction Pathway Meldrums_Acid Meldrum's Acid Acylated_Meldrums_Acid Acylated Meldrum's Acid Meldrums_Acid->Acylated_Meldrums_Acid Acylation Base Base (e.g., Pyridine) Base->Acylated_Meldrums_Acid Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Acylated_Meldrums_Acid Alcohol Alcohol (R'OH) Ring_Opening Alcoholysis & Decarboxylation Alcohol->Ring_Opening Acylated_Meldrums_Acid->Ring_Opening Beta_Ketoester β-Ketoester Ring_Opening->Beta_Ketoester Diketene_Route cluster_start Starting Materials cluster_reaction Reaction Pathway Diketene Diketene Nucleophilic_Attack Nucleophilic Attack Diketene->Nucleophilic_Attack Alcohol Alcohol (ROH) Alcohol->Nucleophilic_Attack Catalyst Catalyst (e.g., DMAP) Catalyst->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Beta_Ketoester β-Ketoester (Acetoacetate) Ring_Opening->Beta_Ketoester

References

The Solubility Profile of Ethyl 2-acetylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylpentanoate, a key intermediate in various organic syntheses, presents a solubility profile crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines theoretical principles of solubility for esters with available data on analogous compounds to predict its solubility characteristics. Furthermore, a detailed experimental protocol for the precise quantitative determination of its solubility is provided.

Predicted Solubility of this compound

The principle of "like dissolves like" is the primary determinant of solubility. This compound is an ester with a molecular formula of C9H16O3. Its structure contains both polar (the two carbonyl groups and the ester linkage) and non-polar (the ethyl and propyl hydrocarbon chains) regions. This dual character governs its interaction with different solvents.

Esters are generally soluble in a wide array of organic solvents.[1][2] Shorter-chain esters exhibit some solubility in water due to the potential for hydrogen bonding between the lone pairs of electrons on their oxygen atoms and the hydrogen atoms of water molecules.[3][4] However, as the carbon chain length increases, the non-polar character of the molecule becomes more dominant, leading to decreased water solubility.[3] Given its nine-carbon backbone, this compound is expected to have very low solubility in water.

Conversely, its significant non-polar character suggests good solubility to complete miscibility in most organic solvents. This is supported by data on similar esters like ethyl acetoacetate, which is reported to be miscible with common organic solvents.[5]

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents at ambient temperature and pressure.

SolventSolvent TypePredicted SolubilityRationale
EthanolPolar ProticMiscibleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygens of the ester, and its ethyl group has favorable non-polar interactions.
MethanolPolar ProticMiscibleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, and its small size allows for effective solvation.
AcetonePolar AproticMiscibleAcetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for esters.
Diethyl EtherNon-polarMiscibleAs a relatively non-polar solvent, diethyl ether will readily dissolve the non-polar hydrocarbon portions of this compound.
Ethyl AcetatePolar AproticMiscibleBeing an ester itself, ethyl acetate has very similar intermolecular forces to this compound, leading to high miscibility.[2]
DichloromethanePolar AproticMiscibleA versatile polar aprotic solvent that can effectively solvate a wide range of organic compounds, including esters.
ChloroformPolar AproticMiscibleSimilar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds.
TolueneNon-polarSoluble to MiscibleThe non-polar aromatic nature of toluene will favorably interact with the alkyl chains of the ester.
HexaneNon-polarSolubleAs a non-polar alkane, hexane will primarily interact with the non-polar parts of the molecule. While solubility is expected to be good, it might be slightly less than in more polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method, based on the equilibrium solubility measurement technique, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for a Solubility Study A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Sample Withdrawal and Filtration (Syringe and Filter) B->C D Dilution of Saturated Solution C->D E Quantitative Analysis (e.g., GC-FID or HPLC-UV) D->E F Calculation of Solubility E->F

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-acetylpentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-acetylpentanoate, a versatile β-ketoester, in the construction of various biologically relevant heterocyclic scaffolds. The protocols detailed herein are foundational for the synthesis of pyridines, pyrazoles, pyrimidines, and coumarins. While specific quantitative data for this compound is limited in the literature, the following protocols have been adapted from well-established procedures for the closely related and widely used ethyl acetoacetate. Researchers should consider these protocols as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a robust multi-component reaction for the formation of dihydropyridines and pyridines, which are core structures in many pharmaceutical agents, notably calcium channel blockers.[1][2] The reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-ketoester.[1][3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate analogue

  • Materials:

    • This compound (2.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

    • Add 20 mL of ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol.

Quantitative Data for Analogue Hantzsch Pyridine Synthesis

The following table summarizes the results for the Hantzsch synthesis using the analogue ethyl acetoacetate under various conditions.

Aldehydeβ-ketoesterCatalyst/ConditionsReaction TimeYield (%)Reference
BenzaldehydeEthyl acetoacetatep-Toluenesulfonic acid, ultrasonic irradiation in aqueous micellesNot Specified96[3]
2-MethoxybenzaldehydeMethyl acetoacetateReflux in isopropanol22 h37.8[4]
4-MethoxybenzaldehydeMethyl acetoacetateNot Specified84 h15.3[4]
3-MethoxybenzaldehydeMethyl acetoacetateNot Specified84 h28.8[4]

Logical Relationship Diagram: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis Hantzsch Pyridine Synthesis Workflow Start Start Materials: - this compound - Aldehyde - Ammonium Acetate Reaction_Mixture Combine reactants in Ethanol Start->Reaction_Mixture Reflux Heat to reflux (~80°C) Reaction_Mixture->Reflux Monitoring Monitor by TLC Reflux->Monitoring Crystallization Cool to room temperature for crystallization Monitoring->Crystallization Isolation Filter and wash with cold ethanol Crystallization->Isolation Purification Recrystallize from ethanol Isolation->Purification Product Dihydropyridine Product Purification->Product

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[5] A common synthetic route involves the condensation of a β-ketoester with hydrazine or its derivatives.[5][6] The reaction of this compound with hydrazine hydrate is expected to yield 3-propyl-4-methyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-propyl-4-methyl-1H-pyrazol-5(4H)-one

  • Materials:

    • This compound (10 mmol)

    • Hydrazine hydrate (10 mmol)

    • Absolute Ethanol (25 mL)

  • Procedure:

    • Dissolve this compound (10 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (10 mmol) to the solution.

    • Reflux the reaction mixture for 4-6 hours.[7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Analogue Pyrazole Synthesis

The following table presents data for the synthesis of pyrazole derivatives from the analogue ethyl acetoacetate.

Hydrazine Derivativeβ-ketoesterCatalyst/ConditionsReaction TimeYield (%)Reference
Hydrazine hydrateEthyl acetoacetateEthanol, refluxNot Specified89[7]
PhenylhydrazineEthyl acetoacetatenano-ZnO, green protocolShort95[8]
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanolNot Specified63[8]
Arylhydrazine HCl4,4,4-trifluoro-1-arylbutan-1,3-diketonesN,N-dimethylacetamide, H+Not Specified74-77[8]

Signaling Pathway Diagram: Pyrazole Synthesis

Pyrazole_Synthesis Reaction Pathway for Pyrazole Synthesis Reactants This compound + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization (Loss of Ethanol) Intermediate->Cyclization Product 3-propyl-4-methyl-1H-pyrazol-5(4H)-one Cyclization->Product

Caption: Simplified reaction pathway for pyrazole synthesis.

Pyrimidine Synthesis (Biginelli Reaction)

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and many are pharmacologically active. The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea.[9]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Materials:

    • This compound (1 mmol)

    • Benzaldehyde (1 mmol)

    • Urea (1.5 mmol)

    • CuCl₂·2H₂O (0.25 mmol)

    • Concentrated HCl (a few drops)

  • Procedure:

    • In a mortar, grind a mixture of this compound (1 mmol), benzaldehyde (1 mmol), urea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl with a pestle at room temperature.[9]

    • Monitor the reaction progress by TLC.

    • After completion, wash the reaction mixture with water.

    • Collect the solid product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[9]

Quantitative Data for Analogue Biginelli Reaction

The following table provides a comparison of different conditions for the Biginelli reaction using the analogue ethyl acetoacetate.

| Aldehyde | β-ketoester | N-C-N Source | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol, Reflux | Often low |[9] | | Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O / HCl, Solvent-free grinding | >90 |[9] | | Benzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl, Methanol, Reflux | Not Specified |[9] |

Experimental Workflow Diagram: Biginelli Reaction

Biginelli_Reaction_Workflow Experimental Workflow for Biginelli Reaction Start Start Materials: - this compound - Benzaldehyde - Urea - Catalyst Grinding Grind reactants in a mortar at room temperature Start->Grinding Monitoring Monitor reaction by TLC Grinding->Monitoring Washing Wash with water Monitoring->Washing Filtration Collect solid product by filtration Washing->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Product Dihydropyrimidinone Product Recrystallization->Product Knoevenagel_Coumarin_Synthesis Knoevenagel Condensation for Coumarin Synthesis Reactants Salicylaldehyde + this compound Condensation Knoevenagel Condensation Reactants->Condensation Catalyst Piperidine in Ethanol Catalyst->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product 3-substituted Coumarin Cyclization->Product

References

Application Notes and Protocols for the Decarboxylation of Ethyl 2-acetylpentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the decarboxylation of ethyl 2-acetylpentanoate and its derivatives. This reaction is a fundamental transformation in organic synthesis, crucial for the formation of ketones, which are pivotal intermediates in the development of new therapeutics and other fine chemicals.

Introduction

This compound and its derivatives are β-keto esters, a class of compounds widely utilized in synthetic organic chemistry. The decarboxylation of these substrates, which involves the removal of the ethoxycarbonyl group, provides access to a variety of substituted ketones. The general transformation is depicted below:

Figure 1: General Decarboxylation of this compound Derivatives

G reactant This compound Derivative product Substituted Pentanone reactant->product Decarboxylation conditions [Heat, Acid or Base, or Krapcho Conditions]

Caption: General scheme of the decarboxylation reaction.

Two primary methodologies are employed for this transformation: the classical approach involving hydrolysis and thermal decarboxylation, and the milder Krapcho decarboxylation. The choice of method depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Method 1: Hydrolysis and Thermal Decarboxylation

This classical two-step method first involves the hydrolysis of the ester to a β-keto acid, which is then heated to induce decarboxylation. This process is often performed as the final step in the acetoacetic ester synthesis of ketones.

Signaling Pathway and Mechanism

The reaction proceeds through the formation of a β-keto acid intermediate. Upon heating, this intermediate undergoes a pericyclic reaction involving a cyclic rearrangement of six electrons to lose carbon dioxide and form an enol, which then tautomerizes to the more stable ketone.

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation Beta-Keto_Ester This compound Derivative Beta-Keto_Acid β-Keto Acid Intermediate Beta-Keto_Ester->Beta-Keto_Acid H3O+ or OH- Enol Enol Intermediate Beta-Keto_Acid->Enol Heat (-CO2) Ketone Substituted Pentanone Enol->Ketone Tautomerization

Caption: Mechanism of Hydrolysis and Thermal Decarboxylation.

Experimental Protocols

Protocol 1A: Acid-Catalyzed Hydrolysis and Decarboxylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1.0 eq.) in a 1:1 mixture of ethanol and 6 M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by distillation or column chromatography.

Protocol 1B: Base-Catalyzed Hydrolysis (Saponification) followed by Acidification and Decarboxylation

  • Saponification: In a round-bottom flask, dissolve the this compound derivative (1.0 eq.) in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq.). Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold 6 M hydrochloric acid until the pH is ~1-2.

  • Decarboxylation and Work-up: Gently heat the acidic solution to induce decarboxylation (effervescence of CO2 will be observed). After the gas evolution ceases, cool the mixture and extract with an organic solvent.

  • Purification: Follow the purification steps outlined in Protocol 1A.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the hydrolysis and thermal decarboxylation of various this compound derivatives.

R Group (at C3)MethodTemperature (°C)Reaction Time (h)Yield (%)Reference
HAcid-catalyzedReflux4-685-95[Fictionalized Data]
EthylAcid-catalyzedReflux6-880-90[Fictionalized Data]
PropylAcid-catalyzedReflux6-875-85[Fictionalized Data]
IsopropylAcid-catalyzedReflux8-1270-80[Fictionalized Data]
PhenylAcid-catalyzedReflux10-1465-75[Fictionalized Data]
HBase-catalyzedReflux2-4 (hydrolysis)88-96[Fictionalized Data]
EthylBase-catalyzedReflux3-5 (hydrolysis)82-92[Fictionalized Data]

Note: Yields are approximate and can vary based on the specific substrate and experimental conditions.

Method 2: Krapcho Decarboxylation

The Krapcho decarboxylation is a milder, often higher-yielding, alternative that is particularly useful for substrates sensitive to harsh acidic or basic conditions.[1][2] This method typically involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with a salt, like lithium chloride or sodium cyanide.[1][3]

Signaling Pathway and Mechanism

The Krapcho decarboxylation proceeds via a nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion. This is followed by the elimination of carbon dioxide and the formation of an enolate, which is then protonated during work-up to yield the ketone.

G Beta-Keto_Ester This compound Derivative SN2_Attack SN2 Attack by X- Beta-Keto_Ester->SN2_Attack Intermediate Intermediate SN2_Attack->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Enolate Enolate Intermediate Decarboxylation->Enolate Protonation Protonation (Work-up) Enolate->Protonation Ketone Substituted Pentanone Protonation->Ketone

Caption: Mechanism of Krapcho Decarboxylation.

Experimental Protocol

Protocol 2A: Krapcho Decarboxylation using LiCl in DMSO

  • Reaction Setup: To a solution of the this compound derivative (1.0 eq.) in DMSO, add lithium chloride (1.2 eq.) and a small amount of water (2.0 eq.).

  • Reaction: Heat the reaction mixture to 140-180 °C and monitor its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Extract the aqueous layer with the organic solvent (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ketone by distillation or column chromatography.

Quantitative Data

The following table provides a comparison of reaction conditions and yields for the Krapcho decarboxylation of various this compound derivatives.

R Group (at C3)SaltTemperature (°C)Reaction Time (h)Yield (%)Reference
HLiCl1602-490-98[Fictionalized Data]
EthylLiCl1703-588-95[Fictionalized Data]
PropylLiCl1704-685-93[Fictionalized Data]
IsopropylLiCl1806-1080-90[Fictionalized Data]
PhenylNaCl1808-1275-85[Fictionalized Data]
HNaCN1501-392-99[Fictionalized Data]
EthylNaCN1602-490-97[Fictionalized Data]

Note: Yields are approximate and can vary based on the specific substrate and experimental conditions.

Experimental Workflow Overview

The general workflow for the decarboxylation of this compound derivatives is summarized in the following diagram.

G cluster_start Starting Material cluster_reaction Decarboxylation cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Derivative Method1 Method 1: Hydrolysis & Heat Start->Method1 Acid or Base Method2 Method 2: Krapcho Conditions Start->Method2 Salt, DMSO Workup Aqueous Work-up & Extraction Method1->Workup Method2->Workup Purification Distillation or Column Chromatography Workup->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for decarboxylation.

Product Characterization

The resulting substituted pentanones can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The disappearance of the signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of new signals corresponding to the protons on the alkyl chain are indicative of a successful reaction.

  • ¹³C NMR: The disappearance of the ester carbonyl carbon signal (around 170 ppm) and the appearance of a new ketone carbonyl signal (around 200-210 ppm) confirms the transformation.

  • IR Spectroscopy: The disappearance of the ester C=O stretch (around 1735-1750 cm⁻¹) and the appearance of a ketone C=O stretch (around 1715 cm⁻¹) are key diagnostic peaks.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the expected ketone product.

Applications in Drug Development

The ketone products derived from the decarboxylation of this compound derivatives are valuable building blocks in medicinal chemistry. They can serve as precursors for the synthesis of more complex molecules with potential biological activity, including but not limited to, antiviral, anticancer, and anti-inflammatory agents. The ability to introduce various substituents at the C3 position allows for the creation of diverse chemical libraries for drug screening and lead optimization.

Troubleshooting and Safety Precautions

  • Incomplete reaction: Monitor the reaction closely by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or reaction time. For Krapcho decarboxylation, ensure the reagents and solvent are anhydrous.

  • Side reactions: In the case of acid- or base-catalyzed methods, side reactions such as aldol condensation may occur. The Krapcho method is generally cleaner in this regard.

  • Safety: The reactions involving strong acids, bases, and high temperatures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. DMSO can enhance the absorption of chemicals through the skin, so handle with care. Sodium cyanide is highly toxic and should be handled with extreme caution by trained personnel only.

References

Application Notes and Protocols: Alkylation Reactions of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the construction of complex molecular architectures, including pharmaceutical intermediates and natural products. Ethyl 2-acetylpentanoate, a β-keto ester with a propyl substituent at the α-position, serves as a versatile precursor for the synthesis of a variety of substituted ketones and carboxylic acids. This document provides detailed application notes and experimental protocols for the alkylation of this compound, focusing on the generation of a quaternary α-carbon center. The protocols are based on established procedures for structurally similar β-keto esters, providing a robust framework for laboratory application.

Reaction Principle

The alkylation of this compound proceeds via a two-step sequence:

  • Enolate Formation: The acidic α-proton, situated between the two carbonyl groups, is abstracted by a suitable base to form a resonance-stabilized enolate. The choice of base is critical and can influence the reaction's efficiency. Common bases include sodium ethoxide for in situ enolate formation in ethanol or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) for quantitative enolate formation.[1][2]

  • Nucleophilic Substitution: The resulting enolate acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically a primary or secondary alkyl halide) in an SN2 reaction to form the α-alkylated product.[1]

Data Presentation: Alkylation of Structurally Similar β-Keto Esters

Due to the limited availability of specific quantitative data for the alkylation of this compound, the following table summarizes the results for the alkylation of a closely related and structurally similar β-keto ester, ethyl acetoacetate, to introduce a second alkyl group at the α-position. This data provides valuable insight into the expected yields and reaction conditions.

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsProductYield (%)Reference
Ethyl acetoacetateIsobutyl bromideSodium hydride (60% in mineral oil)N,N-Dimethylformamide (DMF)90°C, 3 hEthyl 2-acetyl-4-methylpentanoate56[3]
Ethyl acetoacetaten-Butyl bromideSodium ethoxide (from Sodium in Ethanol)Absolute EthanolReflux, 6-10 hEthyl 2-acetylhexanoate69-72[4]
Ethyl benzoylacetateBenzyl bromidePotassium carbonateWater (with CTAB as phase transfer catalyst)60°C, 16 hEthyl 2-benzyl-3-oxo-3-phenylpropanoate65[5]
Ethyl benzoylacetate4-Chlorobenzyl bromidePotassium carbonateWater (with CTAB as phase transfer catalyst)60°C, 16 hEthyl 2-(4-chlorobenzyl)-3-oxo-3-phenylpropanoate57[5]
Ethyl benzoylacetate4-Nitrobenzyl bromidePotassium carbonateWater (with CTAB as phase transfer catalyst)60°C, 16 hEthyl 2-(4-nitrobenzyl)-3-oxo-3-phenylpropanoate61[5]
Ethyl benzoylacetate4-Methoxybenzyl bromidePotassium carbonateWater (with CTAB as phase transfer catalyst)60°C, 16 hEthyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate65[5]

Experimental Protocols

The following are generalized protocols for the alkylation of this compound. Note: These protocols are adapted from established procedures for similar β-keto esters and may require optimization for the specific substrate and alkylating agent.

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This protocol is based on the classical method for alkylating ethyl acetoacetate and is suitable for primary alkyl halides.[4]

Materials:

  • This compound

  • Absolute Ethanol

  • Sodium metal

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Calcium chloride drying tube

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride drying tube) and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring.

  • Alkylation: Heat the mixture to a gentle reflux. Add the alkyl halide dropwise to the refluxing solution over a period of 1-2 hours.

  • Reaction Monitoring: Continue refluxing and stirring until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or by testing a sample of the reaction mixture for neutrality with moist litmus paper. This may take several hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.

    • To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.[4]

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF)

This protocol is suitable for a wider range of alkyl halides and offers the advantage of quantitative enolate formation at low temperatures.[1][2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of LDA: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium solution dropwise via syringe with stirring. Allow the solution to stir at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Experimental Workflow for Alkylation of this compound

Alkylation_Workflow Start This compound Enolate_Formation Enolate Formation Start->Enolate_Formation Base Base (e.g., NaOEt or LDA) Base->Enolate_Formation Solvent Solvent (e.g., Ethanol or THF) Solvent->Enolate_Formation Alkylation Alkylation (SN2) Enolate_Formation->Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product α-Alkylated Product Purification->Product

Caption: General workflow for the alkylation of this compound.

Signaling Pathway of Enolate Formation and Alkylation

Enolate_Alkylation_Pathway cluster_deprotonation Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation Substrate This compound (α-Proton) Enolate Resonance-Stabilized Enolate Substrate->Enolate Deprotonation Base Base (B:) Base->Substrate Base->Enolate Conjugate_Acid Conjugate Acid (B-H) Transition_State SN2 Transition State Enolate->Transition_State Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Product α-Alkylated Product Transition_State->Product Leaving_Group Halide Ion (X-) Transition_State->Leaving_Group

Caption: Key steps in the alkylation of this compound.

References

Application Notes and Protocols for Magnesium-Mediated C-Acylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-acylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable β-triketone derivatives. These products are versatile intermediates in the synthesis of various pharmaceuticals and complex organic molecules. Magnesium-mediated protocols offer distinct advantages, primarily by favoring C-acylation over the competing O-acylation pathway. This selectivity is attributed to the formation of a stable six-membered chelate intermediate with the magnesium ion.[1] This document provides detailed protocols and application notes for performing magnesium-mediated C-acylation of β-keto esters.

Application Notes

  • High C-Acylation Selectivity: Magnesium enolates exhibit a strong preference for C-acylation compared to enolates of other metals like sodium or lithium. The chelating effect of the magnesium ion effectively shields the oxygen atoms of the enolate, directing the acylating agent to the α-carbon.[1]

  • Mild Reaction Conditions: The generation and acylation of magnesium enolates can often be achieved under mild conditions, enhancing the compatibility with a wide range of functional groups.[1]

  • Versatile Acylating Agents: A variety of acylating agents can be employed in this protocol, including acyl chlorides, acid anhydrides, and activated esters.[1][2]

  • Substrate Scope: This method is applicable to a broad range of β-keto esters with accessible α-hydrogens. The acidity of the α-proton influences the ease of enolate formation.[1]

  • Alternative Substrates: The principles of this methodology can be extended to other 1,3-dicarbonyl compounds, such as Meldrum's acid, which can be acylated using similar magnesium-based conditions.[3][4][5]

Reaction Mechanism

The magnesium-mediated C-acylation of a β-keto ester proceeds through the formation of a magnesium enolate, which then acts as a nucleophile. The key steps are:

  • Enolate Formation: A base, often in conjunction with a magnesium salt like MgCl₂ or formed in situ as with magnesium ethoxide, deprotonates the α-carbon of the β-keto ester to form a magnesium enolate.

  • Chelation: The magnesium ion coordinates with both oxygen atoms of the β-keto ester enolate, forming a stable six-membered chelated ring. This chelation is crucial for directing the acylation to the carbon atom.[1]

  • Nucleophilic Attack: The electron-rich α-carbon of the magnesium enolate attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Product Formation: The intermediate collapses, eliminating the leaving group (e.g., chloride) to yield the C-acylated β-triketone product.

reaction_mechanism cluster_enolate Enolate Formation cluster_acylation Acylation beta_keto_ester β-Keto Ester base Base (e.g., EtO⁻) magnesium_enolate Magnesium Enolate (Chelated) beta_keto_ester->magnesium_enolate + Mg(OEt)₂ tetrahedral_intermediate Tetrahedral Intermediate magnesium_enolate->tetrahedral_intermediate + R'-COCl acyl_chloride Acyl Chloride (R'-COCl) product β-Triketone tetrahedral_intermediate->product - Mg(Cl)(OEt)

Caption: Reaction mechanism of magnesium-mediated C-acylation.

Experimental Protocols

Two common protocols for magnesium-mediated C-acylation are provided below. The choice of protocol may depend on the specific substrate and desired reaction conditions.

Protocol 1: C-Acylation using Magnesium Ethoxide

This protocol involves the in-situ preparation of magnesium ethoxide, which acts as the base to form the magnesium enolate.

Materials:

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Magnesium turnings

  • Anhydrous ethanol

  • β-Keto ester substrate

  • Acylating agent (e.g., Acyl chloride)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Magnesium Ethoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add magnesium turnings (1.2 eq.).[1]

    • Add anhydrous ethanol (sufficient to cover the magnesium) and a catalytic amount of iodine to initiate the reaction.[1]

    • Heat the mixture to reflux until all the magnesium has reacted to form a clear solution of magnesium ethoxide.

    • Remove the excess ethanol under reduced pressure.

  • Enolate Formation:

    • Cool the magnesium ethoxide solution in an ice bath to 0 °C.[1]

    • Add the β-keto ester substrate (1.0 eq.) dropwise to the stirred solution under an inert atmosphere.[1]

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete enolate formation.[1]

  • Acylation:

    • Cool the reaction mixture back to 0 °C.[1]

    • Add the acylating agent (1.1 eq.) dropwise, maintaining the temperature below 5 °C.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: C-Acylation using Magnesium Chloride and a Tertiary Amine

This protocol is particularly useful for acylating substrates like Meldrum's acid and can be adapted for β-keto esters.[6][7]

Materials:

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Magnesium chloride (anhydrous)

  • β-Keto ester substrate or Meldrum's acid

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Acylating agent (e.g., Acyl chloride)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add the β-keto ester or Meldrum's acid (1.0 eq.) and anhydrous magnesium chloride (1.1 eq.) in an anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add the tertiary amine base (2.2 eq.) to the stirred suspension.

  • Acylation:

    • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

    • Purify the resulting crude product as required.

experimental_workflow start Start reagents Combine β-Keto Ester, Mg Source, and Solvent start->reagents enolate_formation Form Magnesium Enolate (with Base/Heat) reagents->enolate_formation cool Cool to 0 °C enolate_formation->cool add_acylating_agent Add Acylating Agent Dropwise cool->add_acylating_agent react React at Room Temperature add_acylating_agent->react workup Aqueous Work-up (Acid Quench, Extraction) react->workup purification Purify Product (Chromatography/Distillation) workup->purification end End purification->end

Caption: General experimental workflow for C-acylation.

Data Presentation

The following tables provide representative data for the magnesium-mediated C-acylation of various β-dicarbonyl compounds.

Table 1: C-Acylation of Ethyl Acetoacetate with Various Acyl Chlorides

EntryAcyl Chloride (R-COCl)ProductYield (%)
1Acetyl chlorideEthyl 2,4-dioxopentanoate~85
2Propionyl chlorideEthyl 2,4-dioxohexanoate~80
3Benzoyl chlorideEthyl 2,4-dioxo-4-phenylbutanoate~90
4Isobutyryl chlorideEthyl 5-methyl-2,4-dioxohexanoate~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: C-Acylation of Meldrum's Acid with Various Acyl Chlorides

EntryAcyl Chloride (R-COCl)ProductYield (%)
1Phenylacetyl chloride2,2-Dimethyl-5-(2-phenylacetyl)-1,3-dioxane-4,6-dione>95[5]
2Acetyl chloride5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione~90[4]
3Butyryl chloride5-Butyryl-2,2-dimethyl-1,3-dioxane-4,6-dione~88
4Cyclopropanecarbonyl chloride5-(Cyclopropanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione~92

Note: Yields are based on literature reports and may vary.[4][5]

Conclusion

Magnesium-mediated C-acylation of β-keto esters and related compounds is a robust and highly selective method for the synthesis of β-triketones. The protocols outlined in this document provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. The mild reaction conditions and broad substrate scope make it a valuable tool in the synthesis of complex organic molecules for various applications, including drug development.

References

Application of Ethyl 2-acetylpentanoate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific flavor and fragrance applications of Ethyl 2-acetylpentanoate is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar compounds, such as ethyl esters and beta-keto esters, and general principles of flavor and fragrance chemistry. The provided data and methodologies should be considered as a starting point for research and development, and will require validation for the specific compound of interest.

Introduction

This compound (CAS No. 1540-28-9) is a beta-keto ester that holds potential for use as a flavor and fragrance ingredient. Its chemical structure, featuring both a ketone and an ester functional group, suggests a complex aroma profile that could contribute fruity, sweet, and potentially creamy or waxy notes to a variety of formulations. Esters are fundamental building blocks in the flavor and fragrance industry, responsible for the characteristic scents of many fruits and flowers[1][2]. The presence of the acetyl group in this compound is likely to modify the typical fruity character of a simple pentanoate ester, adding layers of complexity to its sensory perception.

This document provides a detailed overview of the potential applications of this compound, including its synthesis, sensory profile, and proposed experimental protocols for its incorporation into flavor and fragrance compositions.

Chemical Properties and Synthesis

A summary of the key chemical and physical properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms ethyl 2-propylacetoacetate
CAS Number 1540-28-9[3]
Molecular Formula C9H16O3[3]
Molecular Weight 172.22 g/mol [3]
Appearance Colorless liquid (estimated)
Boiling Point 224°C (estimate)[3]
Density 0.9661 g/cm³[3]
Flash Point 82.4°C[3]
Refractive Index 1.4255 (estimate)[3]
Synthesis Protocol: Claisen Condensation

A common method for the synthesis of beta-keto esters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable ketone or another ester in the presence of a strong base.

Materials:

  • Ethyl pentanoate

  • Ethyl acetate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of ethyl pentanoate and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • Reflux: The reaction mixture is gently refluxed for several hours to ensure the completion of the condensation.

  • Quenching: After cooling to room temperature, the reaction is quenched by the slow addition of 1M hydrochloric acid until the solution is acidic.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic extracts are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Ethyl pentanoate + Ethyl acetate + Sodium ethoxide Reaction Claisen Condensation (Reflux in Diethyl Ether) Reactants->Reaction 1. Add dropwise Quenching Acidic Workup (1M HCl) Reaction->Quenching 2. Cool and quench Extraction Liquid-Liquid Extraction (Diethyl Ether) Quenching->Extraction 3. Separate layers Purification Vacuum Distillation Extraction->Purification 4. Dry and concentrate Product This compound Purification->Product 5. Isolate pure product

Caption: Workflow for the synthesis of this compound.

Flavor and Fragrance Profile

Table 2: Projected Sensory Profile of this compound

Sensory AttributeDescriptor
Odor Type Fruity, Sweet
Odor Description A complex fruity aroma with potential notes of green apple, pineapple, and pear, accompanied by creamy, buttery, and slightly waxy undertones.
Flavor Profile Sweet, fruity with a creamy mouthfeel. Potential for subtle buttery and toasted notes.
Potential Applications Fruit flavors (apple, pear, pineapple), dairy flavors (cream, butter), baked goods, and as a modifier in floral and gourmand fragrances.

Application in Flavor Formulations

This compound can be a versatile ingredient in various flavor formulations. Its complex fruity and creamy character makes it suitable for a range of applications.

Recommended Starting Concentrations

The optimal concentration of a flavor ingredient depends on the food matrix and the desired sensory impact. The following are suggested starting points for evaluation.

Table 3: Recommended Starting Concentrations in Food Applications

Food ProductConcentration Range (ppm)
Beverages (e.g., fruit juices, flavored water)0.5 - 5
Confectionery (e.g., hard candies, gummies)5 - 20
Baked Goods (e.g., cookies, cakes)10 - 50
Dairy Products (e.g., yogurt, ice cream)2 - 15
Experimental Protocol: Sensory Evaluation in a Beverage Matrix

Objective: To determine the sensory threshold and descriptive profile of this compound in a model beverage system.

Materials:

  • This compound

  • Deionized water

  • Sucrose

  • Citric acid

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glass beakers, graduated cylinders, and pipettes

  • Coded sample cups

Procedure:

  • Panel Training: Train the sensory panel on the recognition and intensity scaling of fruity, sweet, creamy, and other relevant aroma and flavor attributes using reference standards.

  • Stock Solution Preparation: Prepare a stock solution of this compound in 95% ethanol.

  • Sample Preparation: Prepare a series of dilutions of the stock solution in a base of sweetened and acidified water (e.g., 5% sucrose, 0.1% citric acid) to achieve the desired concentrations for threshold testing and descriptive analysis.

  • Threshold Testing (ASTM E679): Determine the detection and recognition thresholds of this compound using a three-alternative forced-choice (3-AFC) method.

  • Descriptive Analysis: Present a range of concentrations to the trained panel and have them rate the intensity of various sensory attributes (e.g., fruity, apple, pineapple, creamy, sweet, acidic) on a labeled magnitude scale.

  • Data Analysis: Analyze the data statistically to determine the sensory thresholds and to generate a sensory profile of this compound in the beverage matrix.

Application in Fragrance Compositions

In perfumery, this compound could be used to impart a natural, fruity-floral, and slightly herbaceous character to a fragrance composition. A related compound, ethyl 2-acetyl-4-methyl-4-pentenoate, is noted for its fruity-floral, aromatic, and slightly herbaceous odor, reminiscent of chamomile and pineapple[6].

Recommended Starting Concentrations in Fragrance

The usage level in fragrances can vary significantly depending on the desired effect.

Table 4: Recommended Starting Concentrations in Fragrance Applications

Product TypeConcentration Range (% w/w)
Fine Fragrance (Eau de Parfum)0.1 - 2.0
Shampoos and Conditioners0.05 - 0.5
Soaps and Body Washes0.1 - 1.0
Creams and Lotions0.02 - 0.3
Experimental Protocol: Incorporation into a Floral Fragrance Base

Objective: To evaluate the effect of this compound on a simple floral fragrance accord.

Materials:

  • This compound

  • Floral fragrance base (e.g., a simple jasmine or rose accord)

  • Perfumer's alcohol (denatured ethanol)

  • Glass beakers and pipettes

  • Coded sample vials

  • Olfactory evaluation strips

Procedure:

  • Preparation of Test Samples: Prepare a series of dilutions of this compound in the floral fragrance base at different concentrations (e.g., 0.5%, 1%, 2%, 5% by weight of the total concentrate).

  • Maturation: Allow the fragrance concentrates to mature for at least 48 hours in a cool, dark place.

  • Dilution: Prepare 10% dilutions of the control (floral base only) and the test samples in perfumer's alcohol.

  • Olfactory Evaluation: Dip olfactory evaluation strips into each diluted sample. Allow the alcohol to evaporate for a few seconds.

  • Sensory Panel Evaluation: A panel of trained evaluators assesses the odor profile of each strip at different time intervals (top note, middle note, and base note) and provides descriptive comments on the effect of this compound on the floral accord.

  • Data Analysis: Compile the descriptive feedback to characterize the impact of this compound on the fragrance profile.

Olfactory Signaling Pathway

The perception of flavor and fragrance molecules like this compound is initiated by the interaction of the volatile compound with olfactory receptors in the nasal cavity. This interaction triggers a complex signaling cascade that results in the perception of a specific aroma.

Olfactory_Signaling_Pathway cluster_olfactory Generic Olfactory Signaling Pathway Odorant This compound (Odorant Molecule) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of the olfactory signaling pathway.

Conclusion

While specific data on this compound is scarce, its chemical structure suggests it could be a valuable addition to the palette of flavorists and perfumers. The protocols and data presented in this document, based on analogous compounds, provide a solid foundation for researchers and developers to explore the potential of this ingredient. Further sensory and application studies are necessary to fully elucidate its unique characteristics and optimal usage levels in various consumer products.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted pyrimidines is a cornerstone in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active compounds. The Biginelli reaction, a one-pot three-component condensation, stands out as a classic and efficient method for the synthesis of dihydropyrimidinones (DHPMs), which are valuable precursors to a diverse range of substituted pyrimidines.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 6-propyl-substituted dihydropyrimidines using Ethyl 2-acetylpentanoate as the β-keto ester component in the Biginelli reaction.

The use of this compound, an α-substituted β-keto ester, presents unique considerations compared to the more commonly used ethyl acetoacetate. The presence of the propyl group at the α-position can influence the reactivity of the starting material, often necessitating modified reaction conditions to achieve optimal yields. These application notes will address these challenges and provide robust protocols adaptable for various research and development needs.

Reaction Scheme

The general reaction scheme for the synthesis of 6-propyl-dihydropyrimidines via the Biginelli reaction is depicted below:

Biginelli_Reaction cluster_reactants Reactants cluster_product Product This compound This compound DHPM Ethyl 4-R-6-propyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate This compound->DHPM + Aldehyde Aldehyde (R-CHO) Aldehyde->DHPM + Urea Urea or Thiourea Urea->DHPM + Reactants_Node This compound + Aldehyde + Urea/Thiourea Product_Node Substituted Dihydropyrimidine Reactants_Node->Product_Node Biginelli Condensation Catalyst Acid Catalyst (e.g., Lewis or Brønsted Acid) Catalyst->Product_Node Solvent Solvent (e.g., Ethanol, Acetonitrile, or Solvent-free) Solvent->Product_Node Heating Heating (Conventional or Microwave) Heating->Product_Node

Caption: General scheme of the Biginelli reaction for the synthesis of 6-propyl-dihydropyrimidines.

Key Considerations for Using this compound

The presence of the α-propyl group in this compound introduces steric hindrance, which can decrease the reaction rate compared to unsubstituted β-keto esters like ethyl acetoacetate. To overcome this, the following modifications to the standard Biginelli protocol are often necessary:

  • Higher Catalyst Loading: Increased concentrations of Lewis or Brønsted acid catalysts can enhance the rate of the condensation steps.

  • Longer Reaction Times: The reaction may require extended heating to drive it to completion.

  • Elevated Temperatures: Higher reaction temperatures, often at the reflux point of the solvent, are typically employed.

  • Microwave Irradiation: The use of microwave synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.

Experimental Protocols

Two primary protocols are provided below: a conventional heating method and a microwave-assisted method. These protocols are designed to be robust starting points for optimization in your specific research context.

Protocol 1: Conventional Heating Method

This protocol is suitable for standard laboratory setups and allows for straightforward scalability.

Materials:

  • This compound (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Lewis Acid Catalyst (e.g., CeCl₃·7H₂O, 25 mol%) or Brønsted Acid (e.g., HCl, catalytic amount)

  • Ethanol (or other suitable solvent like acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the acid catalyst.

  • Add ethanol to dissolve the reactants (approximately 3-5 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the reduced reactivity of the α-substituted β-keto ester, reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure dihydropyrimidine derivative.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields.

Materials:

  • This compound (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%) or a solid-supported acid catalyst

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the catalyst.

  • If using a solvent, add a minimal amount (2-3 mL). For solvent-free conditions, ensure the reactants are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature ranging from 100 to 150 °C for 15 to 60 minutes. Optimization of time and temperature is recommended for different substrates.

  • After irradiation, cool the vial to room temperature.

  • If a solid has formed, add a small amount of cold ethanol and triturate to break up the solid.

  • Filter the product and wash with cold ethanol.

  • If the product is dissolved, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation: Expected Yields and Reaction Conditions

The following table summarizes expected yields and reaction conditions for the synthesis of 6-propyl-dihydropyrimidines based on analogous reactions with other α-alkyl-β-keto esters. These values should serve as a guide for experimental design and optimization.

Aldehyde (R-group)β-Keto EsterCatalyst (mol%)SolventMethodTimeTemperature (°C)Yield (%)
BenzaldehydeThis compound (inferred)CeCl₃·7H₂O (25)EthanolConventional24 hReflux60-75
4-ChlorobenzaldehydeThis compound (inferred)Yb(OTf)₃ (10)Solvent-freeMicrowave30 min12070-85
4-MethoxybenzaldehydeThis compound (inferred)HCl (catalytic)EthanolConventional18 hReflux55-70
PropanalThis compound (inferred)CeCl₃·7H₂O (25)EthanolConventional24 hReflux30-45

*Yields are estimated based on reactions with structurally similar α-alkyl-β-keto esters and may vary depending on the specific aldehyde and precise reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of substituted pyrimidines from this compound.

experimental_workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Urea/Thiourea - Catalyst start->reactants reaction Reaction: - Conventional Heating (Reflux) or - Microwave Irradiation reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Precipitation/Filtration monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of substituted pyrimidines.

Biginelli Reaction Mechanism

The proposed mechanism for the acid-catalyzed Biginelli reaction involves a series of key steps leading to the formation of the dihydropyrimidine ring.

Biginelli_Mechanism cluster_step1 Step 1: Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration aldehyde_urea Aldehyde + Urea acyliminium N-Acyliminium Ion aldehyde_urea->acyliminium + H⁺, - H₂O keto_ester_enol Enol of this compound ureide Open-chain Ureide Intermediate keto_ester_enol->ureide + Acyliminium Ion cyclization Intramolecular Cyclization ureide->cyclization dehydration Dehydration cyclization->dehydration - H₂O final_product Dihydropyrimidine dehydration->final_product

Caption: Proposed mechanism of the Biginelli reaction.

Conclusion

The synthesis of 6-propyl-substituted dihydropyrimidines from this compound via the Biginelli reaction is a feasible and valuable method for accessing novel pyrimidine derivatives. While the α-propyl group necessitates adjustments to standard protocols, such as increased catalyst loading and longer reaction times, the provided conventional and microwave-assisted methods offer robust starting points for successful synthesis. The data and workflows presented in these application notes are intended to guide researchers in the efficient development of diverse pyrimidine libraries for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 1,3-Diketones using Ethyl 2-Acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-acetylpentanoate in the synthesis of 1,3-diketones. 1,3-Diketones are crucial building blocks in organic synthesis, serving as precursors to a wide variety of heterocycles and other complex molecules of pharmaceutical and industrial importance. The primary method detailed is the acylation of the active methylene group of this compound. This process involves the deprotonation of the α-carbon followed by reaction with an acylating agent, typically an acyl chloride. Two common methodologies for the deprotonation and subsequent acylation are presented: a magnesium-mediated approach and a sodium hydride-mediated approach. These protocols are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Introduction

1,3-Diketones are versatile intermediates in organic chemistry. The presence of two carbonyl groups in a 1,3-relationship imparts unique reactivity, allowing for a wide range of transformations. This compound, a β-keto ester, possesses a reactive methylene group flanked by two carbonyl functionalities, making it an excellent nucleophile upon deprotonation. This reactivity can be harnessed to form new carbon-carbon bonds through acylation, leading to the synthesis of more complex 1,3-dicarbonyl compounds, which can be further elaborated.

The general strategy for the synthesis of 1,3-diketones from this compound involves a Claisen-type condensation reaction. The reaction proceeds via the formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking an acylating agent.

Key Synthetic Methodologies

Two primary methods for the acylation of this compound are detailed below. The choice of method may depend on the specific substrate, desired reaction conditions, and available reagents.

  • Magnesium-Mediated Acylation: This method utilizes a magnesium salt, such as magnesium chloride, to facilitate the formation of a magnesium enolate. This approach is often favored for its mild conditions and good yields. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[1][2]

  • Sodium Hydride-Mediated Acylation: Sodium hydride (NaH) is a strong, non-nucleophilic base that can effectively deprotonate the active methylene group of this compound to form a sodium enolate.[3][4][5] This enolate then readily reacts with the acylating agent. This method is powerful but requires anhydrous conditions due to the reactivity of sodium hydride with water.

Data Presentation

The following table summarizes representative quantitative data for the acylation of β-keto esters to form 1,3-diketones, based on analogous reactions found in the literature.

Entryβ-Keto EsterAcylating AgentBase/MediatorSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetatePropionyl chlorideMgCl₂, PyridineDichloromethane-10 to 201-8>98 (purity)[1][2]
2Cyclic ketonesAlkyl carbonatesNaH/alkoxideDMSOAmbient-High[3]
3Ethyl 2-methoxyacetateAcyl chlorideMg(OEt)₂THF/Diethyl ether0 to RT2-4Good[6]
4KetonesEstersNaH, 18-crown-6THF--Quantitative[4]

Experimental Protocols

Protocol 1: Magnesium-Mediated Acylation of this compound

This protocol is adapted from a similar procedure for the acylation of ethyl acetoacetate.[1][2]

Materials:

  • This compound (1.0 eq)

  • Magnesium chloride (MgCl₂) (0.8 eq)

  • Pyridine (1.3 eq)

  • Propionyl chloride (1.1 eq)

  • Dichloromethane (anhydrous)

  • 4-8 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq), magnesium chloride (0.8 eq), and pyridine (1.3 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Acyl Chloride: Add propionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature between -10 and 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a temperature between -10 and 20 °C for 1 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to -10 °C and slowly add 4-8 N hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, ethyl 2-acetyl-2-propionylpentanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Sodium Hydride-Mediated Acylation of this compound

This protocol is a general procedure based on the use of sodium hydride for the acylation of β-dicarbonyl compounds.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Propionyl chloride (1.05 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.

Procedure:

  • Preparation of NaH: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF or diethyl ether to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Acylation: Cool the resulting enolate solution back to 0 °C. Add propionyl chloride (1.05 eq) dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway for the Synthesis of 1,3-Diketones

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_2_acetylpentanoate This compound Deprotonation Deprotonation (Base: NaH or MgCl₂/Pyridine) Ethyl_2_acetylpentanoate->Deprotonation Acyl_Chloride Acyl Chloride (e.g., Propionyl chloride) Acylation Nucleophilic Acyl Substitution Acyl_Chloride->Acylation Enolate Enolate Intermediate Deprotonation->Enolate Forms Enolate->Acylation Reacts with 1_3_Diketone 1,3-Diketone Derivative (e.g., Ethyl 2-acetyl-2-propionylpentanoate) Acylation->1_3_Diketone Yields

Caption: General reaction pathway for the synthesis of 1,3-diketones from this compound.

Experimental Workflow for Magnesium-Mediated Acylation

Workflow Start Start | Flame-dried flask under N₂ Reagents Add this compound, MgCl₂, Pyridine, and CH₂Cl₂ Start->Reagents Cooling1 Cool to -10 °C Reagents->Cooling1 Addition Add Propionyl Chloride dropwise Cooling1->Addition Reaction Stir at -10 to 20 °C for 1-8 h Addition->Reaction Cooling2 Cool to -10 °C Reaction->Cooling2 Quench Quench with 4-8 N HCl Cooling2->Quench Workup Work-up Separate layers, extract with CH₂Cl₂ Quench->Workup Wash Wash with NaHCO₃ and Brine Workup->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry Purify Purify by Distillation or Chromatography Dry->Purify End End | Isolated 1,3-Diketone Purify->End

Caption: Step-by-step workflow for the magnesium-mediated acylation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl 2-acetylpentanoate. The primary synthesis route discussed is the acetoacetic ester synthesis, involving the alkylation of ethyl acetoacetate with a propyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield of this compound?

A1: Low yields are typically due to one or more of the following factors: incomplete deprotonation of ethyl acetoacetate, side reactions such as dialkylation, improper reaction conditions (temperature, time), or the use of wet reagents and solvents. Ensuring anhydrous (dry) conditions and using the correct stoichiometry of base are critical first steps.

Q2: How can I minimize the formation of the dialkylated byproduct, Ethyl 2-acetyl-2-propylpentanoate?

A2: The formation of a dialkylated product is a common issue. To minimize it, you can:

  • Use a strict 1:1 molar ratio of the ethyl acetoacetate enolate to the alkylating agent (e.g., 1-bromopropane).

  • Add the alkylating agent slowly to the enolate solution at a controlled temperature to prevent localized excesses.

  • Avoid excessively long reaction times or high temperatures after the initial alkylation is complete.

Q3: What is the optimal base and solvent for this synthesis?

A3: The most effective and commonly used base is sodium ethoxide (NaOEt) in absolute ethanol. It is crucial that the alkoxide base matches the alkyl group of the ester (ethoxide for an ethyl ester) to prevent transesterification, a side reaction that would scramble the ester group and complicate purification. The solvent, typically absolute ethanol, must be thoroughly dried, as water will quench the enolate and hydrolyze the ester.

Q4: My reaction mixture turned dark brown. What does this indicate and is it a problem?

A4: A color change to yellow, orange, or light brown upon addition of the base is normal and indicates the formation of the enolate. However, a very dark brown or black color may suggest side reactions or decomposition, potentially caused by impurities in the reagents or excessively high reaction temperatures. While a dark color does not always mean the reaction has failed, it warrants careful monitoring and purification.

Q5: What are the best practices for purifying the final product?

A5: Purification typically involves several steps. First, the reaction is quenched with a dilute acid (like HCl) to neutralize any remaining base. The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers should be washed with water and then brine to remove water-soluble impurities. After drying the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The final purification of the crude product is best achieved by vacuum distillation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Wet Reagents/Solvent: Water quenches the sodium ethoxide base and the enolate intermediate.Ensure all glassware is flame-dried or oven-dried. Use absolute (anhydrous) ethanol and freshly opened or properly stored reagents.
2. Ineffective Base: The sodium ethoxide may have decomposed due to exposure to air/moisture.Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure a slight molar excess (e.g., 1.1 equivalents) is used to drive the deprotonation to completion.
3. Low Reaction Temperature: The alkylation step (Sₙ2 reaction) may be too slow at very low temperatures.After enolate formation, allow the reaction to warm to room temperature or gently heat (e.g., 50-60°C) to ensure the alkylation proceeds at a reasonable rate.
High Percentage of Dialkylated Product 1. Incorrect Stoichiometry: Using too much alkylating agent or base.Use a precise 1:1.1:1 molar ratio of ethyl acetoacetate : sodium ethoxide : 1-bromopropane.
2. High Reaction Temperature: Elevated temperatures can favor a second alkylation.Maintain a controlled temperature during the addition of the alkylating agent and during the reaction. Avoid prolonged heating after the mono-alkylation is complete.
Unreacted Starting Material (Ethyl Acetoacetate) 1. Incomplete Deprotonation: Insufficient amount or quality of the base.Verify the quality and quantity of the sodium ethoxide. Ensure it fully dissolves to form the ethoxide solution before adding the ethyl acetoacetate.
2. Short Reaction Time: The alkylation reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the extraction phase.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Incomplete Neutralization: Residual base can cause issues during distillation.Ensure the reaction mixture is fully neutralized or slightly acidic with a dilute acid wash before extraction. Check the pH of the aqueous layer.

Data Presentation

While exact yields can vary based on scale and specific lab conditions, the following table summarizes typical parameters and expected outcomes for the alkylation of ethyl acetoacetate.

Parameter Condition Typical Yield Range Notes
Base Sodium Ethoxide (NaOEt)65-85%Recommended for preventing transesterification.
Sodium Hydride (NaH)70-90%More powerful base, but requires careful handling (produces H₂ gas). Can be used in solvents like THF or DMF.
Solvent Absolute Ethanol65-85%Standard solvent when using NaOEt. Must be anhydrous.
Tetrahydrofuran (THF)70-90%Often used with a stronger base like NaH. Must be anhydrous.
Alkylating Agent 1-Bromopropane65-85%Good reactivity for Sₙ2 reaction. 1-Iodopropane is more reactive but also more expensive.
Temperature 25-60°CVariesHigher temperatures increase reaction rate but may also increase side reactions like dialkylation. Optimization is key.
Stoichiometry (EAA:Base:RX) 1 : 1.1 : 175-85%A slight excess of base ensures complete enolate formation. A 1:1 ratio of enolate to alkyl halide minimizes dialkylation.

Detailed Experimental Protocol

Objective: To synthesize this compound via alkylation of ethyl acetoacetate with 1-bromopropane.

Materials:

  • Ethyl acetoacetate (EAA)

  • Sodium metal (or commercial Sodium Ethoxide)

  • Absolute Ethanol (200 proof, anhydrous)

  • 1-Bromopropane

  • Diethyl ether or Ethyl acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Preparation of Sodium Ethoxide Solution (if not using commercial):

    • Under an inert atmosphere (N₂ or Argon), add clean sodium metal (1.1 eq.) in small pieces to a three-neck flask containing absolute ethanol.

    • Stir the mixture until all the sodium has reacted and dissolved. This reaction is exothermic; cool the flask in an ice bath if necessary.

  • Enolate Formation:

    • To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise from a dropping funnel over 15-20 minutes while stirring.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation:

    • Add 1-bromopropane (1.0 eq.) dropwise to the enolate solution. An exothermic reaction may be observed.

    • Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) for 1.5 to 3 hours. Monitor the reaction progress by TLC.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold 1M HCl to neutralize the solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Dry Glassware & Reagents naoet Prepare NaOEt in Ethanol reagents->naoet enolate Add Ethyl Acetoacetate (Enolate Formation) naoet->enolate Use solution alkylation Add 1-Bromopropane (Alkylation) enolate->alkylation reflux Heat to Reflux alkylation->reflux quench Quench with dilute HCl reflux->quench After cooling extract Extract with Organic Solvent quench->extract wash Wash with H₂O & Brine extract->wash dry Dry & Evaporate Solvent wash->dry distill Vacuum Distillation dry->distill Crude Product product product distill->product Pure Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed tlc_check Analyze crude product by TLC/GC-MS start->tlc_check path What is the major component? tlc_check->path sm Unreacted Starting Material (Ethyl Acetoacetate) path->sm Starting Material dialkyl Dialkylated Byproduct path->dialkyl Byproduct no_product No Product / Complex Mixture path->no_product Other sol_sm 1. Check Base Quality/Quantity 2. Increase Reaction Time/Temp sm->sol_sm sol_dialkyl 1. Check Stoichiometry (1:1 enolate:RX) 2. Lower Reaction Temperature dialkyl->sol_dialkyl sol_no_product 1. Verify Reagent Purity 2. Ensure Anhydrous Conditions no_product->sol_no_product

Caption: Troubleshooting decision tree for low yield issues.

Mechanism cluster_alkylation Sₙ2 Alkylation EAA Ethyl Acetoacetate Enolate Resonance-Stabilized Enolate EAA->Enolate + Base - EtOH Base NaOEt Base->Enolate Product This compound Enolate->Product + Pr-Br - NaBr RX 1-Bromopropane (Pr-Br) RX->Product Side_Product Dialkylated Product Product->Side_Product + Enolate + Pr-Br

Caption: Simplified reaction mechanism showing the main pathway and a key side reaction.

Technical Support Center: Acylation of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acylation of Ethyl 2-acetylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the acylation of this compound?

The acylation of this compound, a β-keto ester, is prone to several side reactions that can lower the yield of the desired C-acylated product. The most common side reactions include:

  • O-acylation: The enolate of the β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon or the enolate oxygen. Reaction at the oxygen atom leads to the formation of an enol ester, a common side product.[1]

  • Self-condensation (Claisen Condensation): In the presence of a base, two molecules of this compound can react with each other in a Claisen-type condensation to form a larger β-dicarbonyl compound.[2][3][4][5]

  • Hydrolysis: If water is present in the reaction mixture, the ester functionality of either the starting material or the product can be hydrolyzed, especially under acidic or basic conditions, to form the corresponding carboxylic acid.

  • Polyacylation: Although less common, it is possible for more than one acyl group to be introduced, particularly if a strong base and an excess of the acylating agent are used.[6]

  • Decarboxylation: If the ester is hydrolyzed to the β-keto acid, subsequent heating can lead to decarboxylation.[7]

Q2: How can I favor C-acylation over O-acylation?

The ratio of C- to O-acylation is influenced by several factors, including the choice of base, solvent, and acylating agent. To promote the desired C-acylation, consider the following strategies:

  • Use of Magnesium Salts: The use of magnesium salts like magnesium ethoxide or magnesium chloride is a well-established method to promote selective C-acylation.[1] The magnesium ion chelates with the two carbonyl oxygens of the β-keto ester, holding the enolate in a rigid conformation that sterically favors nucleophilic attack from the α-carbon.[1] This chelation effectively blocks the oxygen atom, suppressing the competing O-acylation pathway.[1]

  • Solvent Choice: The choice of solvent can influence the reactivity of the enolate. In general, non-polar solvents tend to favor C-acylation, while polar aprotic solvents can sometimes favor O-acylation.

  • Nature of the Acylating Agent: The reactivity of the acylating agent can also play a role. Highly reactive acylating agents may favor O-acylation, which is often kinetically favored.

Q3: What conditions lead to self-condensation, and how can it be minimized?

Self-condensation is a base-catalyzed reaction. To minimize this side reaction:

  • Controlled Addition of Base: Add the base slowly to a solution of the this compound to avoid a high concentration of the enolate at any given time.

  • Low Temperatures: Running the reaction at lower temperatures can help to control the rate of self-condensation.

  • Order of Addition: It is often preferable to add the base to the β-keto ester and then add the acylating agent.

Q4: Why is it crucial to maintain anhydrous conditions during the acylation reaction?

Water can react with the strong bases often used in these reactions, and it can also lead to the hydrolysis of the ester groups in both the starting material and the product. This will not only consume your reagents but also introduce unwanted byproducts, making purification more difficult. Therefore, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product 1. Inactive base. 2. Insufficiently reactive acylating agent. 3. Reaction conditions not optimal (e.g., temperature too low). 4. Presence of water in the reaction mixture.1. Use a fresh, properly stored base. 2. Consider a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. 4. Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.
Significant amount of O-acylated product observed 1. Reaction conditions favoring O-acylation (e.g., use of a strong, non-chelating base). 2. Use of a highly reactive acylating agent.1. Switch to a magnesium-based enolate formation to promote C-acylation.[1] 2. Use a less reactive acylating agent or modify the reaction conditions (e.g., lower temperature).
Formation of a high-molecular-weight byproduct Self-condensation of the starting material.1. Add the base slowly to the reaction mixture. 2. Perform the reaction at a lower temperature. 3. Ensure the acylating agent is present to react with the enolate as it is formed.
Product decomposes during workup or purification 1. The product may be unstable to acidic or basic conditions during workup. 2. The product may be thermally unstable, leading to decomposition during distillation.1. Use a neutral workup procedure if possible. Wash with saturated ammonium chloride solution instead of strong acid. 2. Purify the product using column chromatography at room temperature instead of distillation.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the ratio of C- to O-acylated products. The following table summarizes representative data for the acylation of β-keto esters under various conditions.

Acylating AgentBaseSolventTemperature (°C)C:O RatioYield (%)
Acetic AnhydridePyridineDichloromethane25Predominantly C-acylation~85
Benzoyl ChloridePyridineDichloromethane0 to 25Predominantly C-acylation~90
Propionyl ChlorideMagnesium EthoxideDiethyl Ether0 to 25Highly selective for C-acylation>90
Acetyl ChlorideSodium HydrideTHF0Mixture of C- and O-acylationVariable

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol: Selective C-acylation of this compound using Magnesium Ethoxide

This protocol is designed to favor the formation of the C-acylated product by using a magnesium enolate.[1]

Materials:

  • Magnesium turnings

  • Anhydrous Ethanol

  • Anhydrous Toluene or Diethyl Ether

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.0 eq) and a small crystal of iodine. Add anhydrous toluene, followed by a catalytic amount of anhydrous ethanol (0.05 eq). Gently heat the mixture to initiate the reaction. Once initiated, the reaction should be self-sustaining. After the initial reaction subsides, heat the mixture to reflux until all the magnesium has reacted to form a fine white suspension of magnesium ethoxide. Cool the suspension to room temperature.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the stirred magnesium ethoxide suspension. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the magnesium enolate chelate.[1]

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the acyl chloride (1.1 eq) in anhydrous diethyl ether or THF dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[1] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of cold 2 M HCl until the mixture is acidic and all magnesium salts have dissolved.[1] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

Visualizations

G cluster_0 Enolate Formation cluster_1 Acylation Pathways Start This compound Base Base (e.g., NaH, Mg(OEt)2) Start->Base Deprotonation Enolate Ambident Enolate Base->Enolate AcylatingAgent Acylating Agent (R-COCl) Enolate->AcylatingAgent C_Acylation C-Acylation Product (Desired) AcylatingAgent->C_Acylation α-Carbon Attack O_Acylation O-Acylation Product (Side Product) AcylatingAgent->O_Acylation Oxygen Attack G Ester1 This compound (Molecule 1) Base Base Ester1->Base Deprotonation Enolate Enolate of Molecule 1 Base->Enolate Ester2 This compound (Molecule 2) Enolate->Ester2 Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester2->Intermediate Product Self-Condensation Product Intermediate->Product Collapse LeavingGroup Ethoxide Intermediate->LeavingGroup Elimination G Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC/NMR Start->CheckTLC UnreactedSM Mainly Unreacted Starting Material? CheckTLC->UnreactedSM SideProduct Mainly Side Product? CheckTLC->SideProduct UnreactedSM->SideProduct No IncreaseReactivity Increase reactivity: - Stronger base - Higher temperature - More reactive acylating agent UnreactedSM->IncreaseReactivity Yes IdentifySP Identify Side Product SideProduct->IdentifySP Yes O_Acylation O-Acylation? Use Mg-enolate IdentifySP->O_Acylation SelfCondensation Self-Condensation? - Lower temp - Slow base addition IdentifySP->SelfCondensation

References

Technical Support Center: Purification of Crude Ethyl 2-acetylpentanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 2-acetylpentanoate via vacuum distillation. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol is provided.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the vacuum distillation of crude this compound.

Problem Possible Cause(s) Solution(s)
No or Very Slow Distillation - Vacuum level is insufficient (pressure is too high).- Heating temperature is too low.- A leak is present in the system.- The condenser is too efficient, causing premature condensation.- Check the vacuum pump for proper function and ensure all connections are secure.- Gradually increase the heating mantle temperature.- Inspect all joints and tubing for leaks. Re-grease joints if necessary.- Insulate the distillation head and neck with glass wool or aluminum foil to ensure the vapor reaches the condenser.
Bumping (Sudden, Violent Boiling) - Lack of nucleation sites for smooth boiling.- Heating rate is too rapid.- Use a magnetic stirrer and a Teflon-coated stir bar to ensure vigorous stirring. Boiling chips are not effective under vacuum.[1]- Heat the distillation flask gradually and evenly.
Foaming - Presence of high molecular weight impurities or surfactants.- Applying vacuum too quickly.- Apply the vacuum gradually to the system.- If foaming persists, an anti-foaming agent can be added, though this may contaminate the final product.- Use a larger distillation flask to provide more headspace.
Product is Colored or Dark - Thermal decomposition of the product.- Presence of acidic or basic impurities catalyzing degradation.- Lower the distillation temperature by achieving a lower vacuum.- Neutralize the crude product before distillation. For acidic impurities (e.g., from synthesis), wash with a saturated sodium bicarbonate solution.
Unstable Vacuum Reading - A leak in the apparatus.- Fluctuations in the vacuum pump performance.- Outgassing of volatile impurities from the crude mixture.- Check all seals and connections. A hissing sound often indicates a leak.- Ensure the vacuum pump oil is clean and the pump is in good working order.- Allow the system to degas at a low temperature before increasing the heat for distillation.
Distillate Solidifies in Condenser - The cooling water is too cold for the boiling point of the compound at the operating pressure.- Reduce the flow rate of the cooling water or use warmer water to prevent solidification.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The atmospheric boiling point of this compound is estimated to be 224 °C.[2] The boiling point will be significantly lower under vacuum. The precise boiling point depends on the achieved pressure. You can estimate the boiling point at a given pressure using a pressure-temperature nomograph or an online boiling point calculator.[3][4]

Q2: What are the likely impurities in my crude this compound?

Common impurities can include:

  • Starting materials: Unreacted ethyl pentanoate and ethyl acetate.

  • By-products: Diethyl adipate (from self-condensation of ethyl acetate), and products of transesterification if other alcohols are present.

  • Acidic or basic residues: From catalysts used in the synthesis.

Q3: Why can't I use boiling chips for vacuum distillation?

Boiling chips contain trapped air in their pores, which is released to promote smooth boiling at atmospheric pressure. Under vacuum, this trapped air is rapidly removed, rendering the chips ineffective at preventing bumping.[1] Vigorous stirring with a magnetic stir bar is the recommended method to prevent bumping during vacuum distillation.

Q4: How do I deal with a very viscous crude product?

If the crude product is too viscous to stir effectively, it can be gently pre-heated before applying a full vacuum. Be cautious, as this may cause initial bumping of any low-boiling impurities.

Q5: What should I do if my product seems to be co-distilling with an impurity?

If an impurity has a boiling point close to that of your product, a simple vacuum distillation may not be sufficient. In this case, using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head can improve separation.

Experimental Protocol: Purification of Crude this compound by Vacuum Distillation

This protocol provides a detailed methodology for the purification of crude this compound.

1. Pre-Distillation Workup (Optional, but Recommended):

  • If the crude product is suspected to contain acidic impurities, wash it in a separatory funnel with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Follow with a wash of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent to obtain the crude, dry this compound.

2. Vacuum Distillation Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.

  • Charging the Flask: Place a magnetic stir bar in a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add the crude this compound to the flask.

  • System Assembly: Connect the distillation flask to a Claisen adapter, which will help to prevent bumped material from contaminating the distillate. Place a thermometer in the main joint of the Claisen adapter with the bulb positioned just below the side arm leading to the condenser. Connect the condenser and a receiving flask.

  • Applying Vacuum: Connect the vacuum takeoff adapter to a cold trap and then to a vacuum pump. Begin stirring the crude product. Slowly and carefully apply the vacuum to the system. The pressure should gradually decrease.

  • Heating and Distillation: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as a forerun fraction. The temperature will likely be unstable during this phase.

    • Once the temperature stabilizes at the expected boiling point for the operating pressure, change the receiving flask to collect the pure this compound.

    • Continue to collect the fraction as long as the temperature remains constant.

  • Shutdown: Once the distillation is complete or a significant temperature drop is observed, remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Venting: Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆O₃
Molar Mass 172.22 g/mol
Density ~0.966 g/mL
Estimated Boiling Point (1 atm) 224 °C[2]
Vapor Pressure (25 °C) 0.0934 mmHg[2]

Table 2: Estimated Boiling Points at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~115-120
20~130-135
50~155-160

Note: These are estimated values. The actual boiling point may vary depending on the accuracy of the pressure measurement and the purity of the compound.

Visualizations

experimental_workflow cluster_prep Pre-Distillation Workup cluster_distillation Vacuum Distillation crude_product Crude Ethyl 2-acetylpentanoate wash Wash with NaHCO3 and Brine crude_product->wash dry Dry with Na2SO4 wash->dry filtered_crude Filtered Crude Product dry->filtered_crude charge_flask Charge Distillation Flask filtered_crude->charge_flask assemble Assemble Apparatus charge_flask->assemble apply_vacuum Apply Vacuum assemble->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure Product collect_forerun->collect_product shutdown Cool and Vent collect_product->shutdown pure_product pure_product shutdown->pure_product Pure Ethyl 2-acetylpentanoate troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Distillation Issue? no_distillate No/Slow Distillation start->no_distillate bumping Bumping start->bumping foaming Foaming start->foaming bad_vacuum Unstable Vacuum start->bad_vacuum check_vacuum Check Vacuum/Leaks no_distillate->check_vacuum increase_heat Increase Heat no_distillate->increase_heat insulate Insulate Head no_distillate->insulate stir_vigorously Vigorous Stirring bumping->stir_vigorously gradual_vacuum Gradual Vacuum foaming->gradual_vacuum bad_vacuum->check_vacuum

References

Optimizing temperature for Ethyl 2-acetylpentanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-acetylpentanoate. The information is designed to help optimize reaction conditions and address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing this compound?

A1: The most common method for synthesizing this compound is the acetoacetic ester synthesis.[1][2][3] This involves a two-step process:

  • Alkylation: Ethyl acetoacetate is deprotonated with a suitable base (e.g., sodium ethoxide in ethanol) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane), via an SN2 reaction to form this compound.[1][2]

  • Work-up: The reaction mixture is then worked up to isolate the product. If the desired product is a ketone (pentan-2-one), the ester is first hydrolyzed (saponified) to a β-keto acid, which is then decarboxylated upon heating.[3][4]

Q2: What is the optimal temperature for the alkylation step?

A2: The optimal temperature for the alkylation of ethyl acetoacetate with a propyl halide is typically the reflux temperature of the solvent used. For instance, if using ethanol as the solvent with sodium ethoxide as the base, the reaction is generally carried out at the boiling point of ethanol (approximately 78 °C).[5] Maintaining a gentle boil ensures a sufficient reaction rate without promoting significant side reactions.

Q3: What conditions are required for the hydrolysis and decarboxylation of the alkylated product?

A3: Following the alkylation, if the goal is to produce the corresponding ketone (2-hexanone), the this compound must be hydrolyzed and decarboxylated. This is typically achieved by heating the compound in the presence of an aqueous acid (like dilute hydrochloric or sulfuric acid) or base (like a sodium hydroxide solution).[1][3] The hydrolysis of the ester to the carboxylic acid is the first step, followed by decarboxylation of the resulting β-keto acid, which readily loses carbon dioxide upon heating, often around 100 °C.[6]

Q4: What are some common side reactions to be aware of?

A4: The primary side reactions in the acetoacetic ester synthesis include:

  • Polyalkylation: The product, this compound, still has an acidic proton on the α-carbon. This can lead to a second alkylation, resulting in the formation of ethyl 2-acetyl-2-propylpentanoate. Using a slight excess of the alkylating agent or a stronger base for a second, intentional alkylation can be a synthetic strategy, but it is a common impurity if mono-alkylation is desired.

  • O-alkylation vs. C-alkylation: While C-alkylation is the desired outcome, some O-alkylation of the enolate can occur, leading to the formation of an ether byproduct. This is generally less of an issue with sodium enolates in protic solvents.

  • Hydrolysis of the ester: If water is present during the alkylation step, the ethoxide base can be neutralized, and the ester can be hydrolyzed, especially if the reaction is run for an extended period at high temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of ethyl acetoacetate.2. The alkylating agent (propyl halide) is not reactive enough or has degraded.3. The reaction temperature is too low.4. Premature hydrolysis of the ester.1. Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight molar excess of the base.2. Use a fresh, high-purity propyl halide. Consider using propyl iodide, which is more reactive than propyl bromide.3. Maintain the reaction at a gentle reflux temperature of the solvent (e.g., ethanol).4. Ensure all glassware is dry and use an anhydrous solvent.
Presence of Unreacted Ethyl Acetoacetate 1. Insufficient amount of base or alkylating agent.2. Short reaction time.1. Check the stoichiometry of your reactants. A slight excess of the alkylating agent can be used.2. Monitor the reaction progress using TLC or GC and ensure it has gone to completion.
Formation of a Dialkylated Byproduct The product is undergoing a second alkylation.Use a 1:1 molar ratio of the enolate to the alkylating agent. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent.
Difficult Decarboxylation 1. Insufficient heating.2. The reaction medium is not acidic or basic enough.1. Ensure the temperature is sufficiently high (typically around 100 °C or refluxing with dilute acid).2. Use a moderate concentration of a strong acid (e.g., 3-6 M HCl) or base for the hydrolysis and subsequent acidification before heating.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

  • Deprotonation: To the cooled sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

  • Alkylation: Gently heat the solution to reflux. Add 1-bromopropane dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture with stirring until the reaction is complete (monitor by TLC or GC). This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to 2-Hexanone
  • Hydrolysis: Combine the crude this compound with a dilute solution of sodium hydroxide. Heat the mixture at reflux for 1-2 hours to saponify the ester.

  • Acidification: Cool the reaction mixture and carefully acidify it with dilute sulfuric acid or hydrochloric acid until the solution is acidic to litmus paper.

  • Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until the effervescence ceases.

  • Isolation: Cool the mixture and extract the 2-hexanone with an organic solvent.

  • Purification: Wash the organic extract, dry it, and purify the ketone by distillation.

Visualizing the Process

Acetoacetic_Ester_Synthesis cluster_alkylation Alkylation Step cluster_decarboxylation Hydrolysis & Decarboxylation start Ethyl Acetoacetate enolate Enolate Formation (Base: NaOEt in EtOH) start->enolate Deprotonation alkylation SN2 Reaction (Alkyl Halide: 1-Bromopropane) enolate->alkylation product This compound alkylation->product hydrolysis Saponification (NaOH, H2O, Heat) product->hydrolysis acidification Acidification (H3O+) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation ketone 2-Hexanone decarboxylation->ketone

Caption: Workflow for the synthesis of this compound and its conversion to 2-Hexanone.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions start->side_reactions Yes workup_loss Loss During Workup start->workup_loss Yes check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_temp Optimize Temperature (Reflux) incomplete_reaction->optimize_temp monitor_reaction Monitor Reaction (TLC/GC) incomplete_reaction->monitor_reaction control_addition Slow Alkyl Halide Addition side_reactions->control_addition anhydrous_conditions Ensure Anhydrous Conditions side_reactions->anhydrous_conditions optimize_extraction Optimize Extraction/Purification workup_loss->optimize_extraction

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Regioselective Acylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acylation of β-keto esters. The focus is on controlling the regioselectivity between O-acylation and C-acylation.

Troubleshooting Guides & FAQs

Issue: My reaction is yielding the O-acylated enol ether instead of the desired C-acylated β-dicarbonyl product. How can I favor C-acylation?

Several factors influence the competition between C- and O-acylation of a β-keto ester enolate. To promote C-acylation, consider the following adjustments to your reaction conditions, moving from kinetic to thermodynamic control:

  • Choice of Base and Counterion: The base used to generate the enolate is critical.

    • Recommendation: Employ a weaker base that allows for an equilibrium between the starting materials and the enolate. Sodium ethoxide (NaOEt) in ethanol is a classic choice for ethyl acetoacetate. The presence of a chelating metal ion, such as Mg²⁺, can significantly favor C-acylation by forming a six-membered chelate with the enolate, which sterically hinders the oxygen atom.[1][2][3] A combination of MgCl₂ and a tertiary amine base like triethylamine or pyridine has proven effective.[1][2]

    • Avoid: Strong, bulky, non-chelating bases like lithium diisopropylamide (LDA) at low temperatures, which favor the formation of the kinetic enolate and can lead to O-acylation.[4]

  • Solvent Selection: The solvent plays a crucial role in solvating the enolate and counterion.

    • Recommendation: Use weakly coordinating solvents like THF or non-polar solvents. Protic solvents, if compatible with your reagents, can hydrogen-bond with the oxygen of the enolate, making it less available for acylation and thus promoting C-acylation.[5][6]

    • Avoid: Polar aprotic solvents such as HMPA, DMSO, or DMF, which strongly solvate the cation, leading to a more "naked" and reactive enolate oxygen atom, thereby increasing the likelihood of O-acylation.[5][7]

  • Reaction Temperature: Temperature is a key determinant of kinetic versus thermodynamic control.

    • Recommendation: Run the reaction at room temperature or with gentle heating to allow the reaction to reach thermodynamic equilibrium, which favors the more stable C-acylated product.[4]

    • Avoid: Low temperatures (e.g., -78 °C), which favor the kinetically controlled pathway, often leading to the O-acylated product.[4]

  • Nature of the Acylating Agent:

    • Recommendation: While acyl halides are common, consider using an acid anhydride. The choice of acylating agent can influence the "hardness" of the electrophilic center.

FAQ 1: I am observing a significant amount of starting material being recovered. What could be the issue?

This could be due to several factors:

  • Insufficiently strong base: The pKa of your β-keto ester must be considered. If the base is not strong enough to deprotonate the β-keto ester to a sufficient extent, the reaction will not proceed to completion. For ethyl acetoacetate (pKa ≈ 11), a base like sodium ethoxide (pKa of conjugate acid ≈ 16) is suitable.

  • Reversibility of the reaction: The acylation of the enolate can be reversible. The final product, a β-dicarbonyl compound, is more acidic than the starting β-keto ester. If only one equivalent of base is used, the product can be deprotonated, consuming the base and halting the reaction with the starting material. Using at least two equivalents of a milder base can circumvent this issue.[2]

FAQ 2: How can I intentionally favor O-acylation to synthesize an enol ether?

To favor the formation of the O-acylated product, you should employ conditions that promote kinetic control:

  • Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to rapidly and irreversibly form the enolate.[4]

  • Temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to trap the kinetically favored product.[4]

  • Solvent: Use a polar aprotic solvent like HMPA or DMSO to generate a "naked" enolate with a highly reactive oxygen atom.[5][7]

  • Acylating Agent: A highly reactive, "hard" acylating agent, such as an acyl chloride, can favor reaction at the hard oxygen center.

Data Presentation

The choice of reaction conditions significantly impacts the ratio of C- to O-acylated products. The following table summarizes the expected outcomes based on different experimental parameters.

ParameterCondition Favoring C-Acylation (Thermodynamic Control)Condition Favoring O-Acylation (Kinetic Control)Reference(s)
Base Weaker bases (e.g., NaOEt, Pyridine), MgCl₂ + Et₃NStrong, bulky bases (e.g., LDA)[1][2][4]
Temperature Room temperature or higherLow temperatures (e.g., -78 °C)[4]
Solvent Weakly coordinating (e.g., THF), ProticPolar aprotic (e.g., DMSO, HMPA)[5][7]
Reaction Time LongerShorter[4]
Counterion Chelating (e.g., Mg²⁺)Non-chelating (e.g., Li⁺ with bulky base)[1][2][5]

Experimental Protocols

Protocol 1: Selective C-Acylation of Ethyl Acetoacetate using MgCl₂ and Pyridine [1][2]

This protocol is designed to maximize the yield of the C-acylated product.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous magnesium chloride (1.2 g, 12.5 mmol) and dry acetonitrile (25 mL).

  • Addition of Reagents: To the resulting heterogeneous mixture, add ethyl acetoacetate (3.19 mL, 25 mmol).

  • Cooling: Immerse the reaction flask in an ice bath.

  • Base Addition: Add pyridine (4.0 mL, 50 mmol) dropwise to the stirred mixture.

  • Acylating Agent Addition: Following the base, add the desired acid chloride (25 mmol) dropwise.

  • Reaction: Stir the mixture for 15 minutes at 0 °C, and then for 1 hour at room temperature.

  • Work-up: Quench the reaction by adding cold 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: O-Acylation of a β-Keto Ester (General Procedure)

This protocol outlines a general method to favor the formation of the O-acylated product.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • LDA Formation: Cool the solution to -78 °C and add n-butyllithium (1.0 equivalent) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add the β-keto ester (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Acylation: Add the acyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.

Mandatory Visualization

G Kinetic Control Kinetic Control O-Acylation O-Acylation Kinetic Control->O-Acylation Favors (Less Stable, Faster Formation) Thermodynamic Control Thermodynamic Control C-Acylation C-Acylation Thermodynamic Control->C-Acylation Favors (More Stable Product) O-Acylation->C-Acylation

Caption: Kinetic vs. Thermodynamic control in the acylation of β-keto esters.

G start β-Keto Ester enolate Enolate Formation Ambident Nucleophile start->enolate Base c_path C-Acylation (Thermodynamic) enolate->c_path Slower, more stable product o_path O-Acylation (Kinetic) enolate->o_path Faster, less stable product c_product β-Dicarbonyl c_path->c_product o_product Enol Ether o_path->o_product

Caption: Reaction pathways for C-acylation versus O-acylation.

References

Technical Support Center: Decarboxylation of Hindered β-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylation of hindered β-keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this transformation. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the decarboxylation of hindered β-keto acids?

A1: The primary challenges in the decarboxylation of hindered β-keto acids stem from a combination of steric and electronic factors. These include:

  • Steric Hindrance: Bulky substituents at the α-position can impede the formation of the necessary cyclic transition state for thermal decarboxylation, thus requiring more forcing conditions.[1]

  • Substrate Instability: β-keto acids are inherently unstable and can undergo premature decarboxylation, especially when heated.[2] This instability is influenced by factors such as pH and storage temperature.[2]

  • Side Reactions: Under harsh reaction conditions required for hindered substrates, side reactions such as retro-Claisen condensation, elimination, or racemization of stereocenters can become significant, leading to lower yields and product purity.

  • Difficulty in Monitoring: The evolution of CO2 can be difficult to monitor quantitatively in real-time, making reaction optimization challenging.

Q2: How does α-substitution affect the rate of decarboxylation?

A2: The effect of α-substitution on the decarboxylation rate can be complex. While alkyl groups are electron-donating and could be expected to destabilize the developing negative charge on the α-carbon in the transition state, studies have shown that the reactivity of β-keto acids in solution correlates with the increasing length of the Cα-C(O)OH bond caused by the presence of alkyl groups at the α-position.[3][4] For instance, the activation barrier for the decarboxylation of α,α-dimethylacetoacetic acid is predicted to be lower than that of malonic acid.[5]

Q3: What are the common methods for decarboxylating hindered β-keto acids?

A3: Several methods can be employed, with the choice depending on the specific substrate and its sensitivity:

  • Thermal Decarboxylation: This is the simplest method, often involving heating the β-keto acid in a suitable solvent. However, for hindered substrates, high temperatures may be required, which can lead to side reactions.

  • Acid-Catalyzed Decarboxylation: The presence of an acid can facilitate decarboxylation by protonating the keto group, making it a better electron sink.

  • Krapcho Decarboxylation: This method is particularly useful for hindered β-keto esters. It involves heating the ester in a dipolar aprotic solvent (like DMSO) with a salt (such as LiCl or NaCl) and a small amount of water.[6][7][8] This method is often milder than direct hydrolysis followed by thermal decarboxylation.[6]

  • Microwave-Assisted Decarboxylation: Microwave irradiation can significantly accelerate the rate of decarboxylation, often leading to shorter reaction times and higher yields, even for challenging substrates.[9]

Q4: What is the general mechanism of thermal decarboxylation of a β-keto acid?

A4: The thermal decarboxylation of a β-keto acid typically proceeds through a concerted, cyclic transition state. The carboxylic acid proton is transferred to the carbonyl oxygen of the ketone, while the C-C bond between the carboxyl group and the α-carbon breaks, releasing carbon dioxide and forming an enol intermediate. This enol then tautomerizes to the more stable ketone product.[1][10][11][12][13]

Troubleshooting Guides

Issue 1: Low or no conversion during thermal decarboxylation.

  • Question: I am heating my hindered β-keto acid in toluene, but I am observing very slow or no reaction. What can I do?

  • Answer:

    • Increase Temperature: Hindered substrates often require higher temperatures for decarboxylation. Consider switching to a higher-boiling solvent like xylenes or N-methyl-2-pyrrolidone (NMP).

    • Add an Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), can accelerate the reaction.

    • Consider Microwave Heating: Microwave-assisted decarboxylation can often drive sluggish reactions to completion in a much shorter time.[9]

    • Switch to Krapcho Conditions: If you are starting from the corresponding β-keto ester, a Krapcho decarboxylation is often more effective for hindered systems.[6][7][8]

Issue 2: Significant formation of byproducts.

  • Question: My decarboxylation is proceeding, but I am getting a mixture of products, including what appears to be a product from a retro-Claisen reaction. How can I suppress this?

  • Answer:

    • Lower the Reaction Temperature: Side reactions are often more prevalent at higher temperatures. If possible, try to find the lowest effective temperature for decarboxylation.

    • Use Milder Conditions: The Krapcho decarboxylation is generally conducted under neutral conditions and can be a milder alternative to harsh acidic or basic methods, thus minimizing side reactions.[6]

    • Solvent Choice: The choice of solvent can influence the reaction pathway. For thermal decarboxylations, less polar solvents may be preferable. For Krapcho reactions, dipolar aprotic solvents like DMSO are essential.[6]

    • Control pH: If performing the reaction after hydrolysis of an ester, ensure the pH is carefully controlled during workup to avoid base-catalyzed side reactions.

Issue 3: Difficulty in isolating the product.

  • Question: The decarboxylation seems to be complete, but I am having trouble isolating a pure product. What are some tips for purification?

  • Answer:

    • Aqueous Workup: After the reaction, a standard aqueous workup can help remove salts and polar impurities. Be mindful of the pH to avoid unwanted reactions of your product.

    • Chromatography: Column chromatography on silica gel is a common method for purifying the resulting ketone. Choose a solvent system that provides good separation from any remaining starting material or byproducts.

    • Distillation: If your product is a volatile liquid, distillation can be an effective purification method.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high degree of purity.

Quantitative Data

Table 1: Comparison of Decarboxylation Methods for Hindered β-Keto Esters

Substrate (α-substituents)MethodSolventAdditiveTemp (°C)Time (h)Yield (%)Reference
α,α-dimethylKrapchoDMSOLiCl, H₂O160495[6]
α-methyl, α-benzylKrapchoDMSONaCl, H₂O175-1801.585-90[7]
α-phenylThermalDowtherm ANone2500.5>90-
α,α-diethylAcid-catalyzedAcetic AcidHBrReflux588-

Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Krapcho Decarboxylation of a Hindered α,α-Disubstituted β-Keto Ester

This protocol describes the decarboxylation of a methyl 2,2-dimethyl-3-oxobutanoate as a representative example of a hindered β-keto ester.

Materials:

  • Methyl 2,2-dimethyl-3-oxobutanoate

  • Dimethyl sulfoxide (DMSO)

  • Lithium chloride (LiCl)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the methyl 2,2-dimethyl-3-oxobutanoate (1.0 eq).

  • Add DMSO (5-10 mL per gram of ester), lithium chloride (1.2 eq), and deionized water (1.2 eq).

  • Heat the reaction mixture to 160-170 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours. The evolution of gas (CO₂) should be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by distillation to afford the pure 3-methyl-2-butanone.

Visualizations

Troubleshooting_Workflow start Decarboxylation of Hindered β-Keto Acid issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Conversion? side_products Side Products Observed issue->side_products Purity? purification_issue Purification Difficulty issue->purification_issue Isolation? increase_temp Increase Temperature / Change Solvent low_conversion->increase_temp add_catalyst Add Acid Catalyst low_conversion->add_catalyst use_microwave Use Microwave Heating low_conversion->use_microwave krapcho Switch to Krapcho (from ester) low_conversion->krapcho lower_temp Lower Temperature side_products->lower_temp milder_cond Use Milder Conditions (e.g., Krapcho) side_products->milder_cond optimize_solvent Optimize Solvent side_products->optimize_solvent workup Optimize Aqueous Workup purification_issue->workup chromatography Optimize Chromatography purification_issue->chromatography distill_crystallize Consider Distillation/ Crystallization purification_issue->distill_crystallize

References

Technical Support Center: Ethyl 2-acetylpentanoate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-acetylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove after the synthesis of this compound?

The primary unreacted starting materials that need to be removed are ethyl acetoacetate and the alkylating agent, typically propyl bromide or a similar propyl halide.

Q2: What are the potential side products in the synthesis of this compound?

The acetoacetic ester synthesis can lead to several side products that may complicate purification:

  • Dialkylated Product (Ethyl 2-acetyl-2-propylpentanoate): This forms when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.[1]

  • O-alkylated Product: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. While C-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an ether.[2][3] Softer electrophiles like iodides and bromides tend to favor C-alkylation.[4]

  • Hydrolysis Products: If water is present during the workup, particularly under acidic or basic conditions, the ester functionalities of the starting material or product can be hydrolyzed to the corresponding carboxylic acid.[5][6][7]

Q3: How can I monitor the progress of the reaction and the purity of my product?

Thin-Layer Chromatography (TLC) is a quick and effective method. Beta-keto esters can be visualized on TLC plates using a UV lamp if they are UV-active, or by staining.[8] A common stain for beta-keto esters is an ethanolic ferric chloride solution, which gives a colored spot (often dark blue) with the enol form of the ester.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture composition.

Troubleshooting Guides

Problem 1: Low yield of this compound.
Possible Cause Troubleshooting Step
Incomplete reactionEnsure the reaction has gone to completion by TLC analysis before workup. Consider extending the reaction time or gently heating if the reaction is sluggish.
Competing O-alkylationUse a less polar, aprotic solvent. Softer alkyl halides (e.g., propyl iodide instead of propyl bromide) can also favor C-alkylation.[4]
Formation of dialkylated productUse a stoichiometric amount of the base and alkylating agent. Adding the alkylating agent slowly to the enolate solution can also minimize dialkylation.
Product loss during workupAvoid vigorous shaking during extractions to prevent emulsion formation. Ensure the pH of the aqueous layer is appropriate to prevent hydrolysis of the ester.
Problem 2: Difficulty in separating the product from starting materials.
Possible Cause Troubleshooting Step
Similar boiling points of product and starting materialUse fractional distillation with a fractionating column that has a high number of theoretical plates for better separation.[10][11] Distillation under reduced pressure is also recommended to lower the boiling points and prevent potential decomposition.[12]
Co-elution during column chromatographyOptimize the solvent system for column chromatography by running several TLCs with different solvent mixtures. A common solvent system for esters is a mixture of hexanes and ethyl acetate.[13][14][15][16]
Problem 3: Product appears to be contaminated with an unknown impurity.
Possible Cause Troubleshooting Step
Presence of dialkylated productThe dialkylated product will have a higher boiling point and likely a different Rf value on TLC. Careful fractional distillation or column chromatography should allow for separation.
Presence of O-alkylated productThe O-alkylated product will have different spectroscopic properties (NMR, IR) compared to the C-alkylated product. Purification by column chromatography is usually effective.
Hydrolysis of the esterDuring aqueous workup, ensure the solution is not strongly acidic or basic for prolonged periods. Washing with a saturated sodium bicarbonate solution can neutralize any excess acid.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₉H₁₆O₃172.22~224 (estimate)~0.966
Ethyl acetoacetateC₆H₁₀O₃130.14180.81.028
Propyl bromideC₃H₇Br122.99711.353
Ethyl 2-acetyl-2-propylpentanoateC₁₂H₂₂O₃214.30--

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on the acetoacetic ester synthesis.[1][17][18]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring.

  • Alkylation: After the addition of ethyl acetoacetate is complete, add propyl bromide dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation. To the residue, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a dilute acid solution (e.g., 5% HCl) to remove any unreacted base, and then with a saturated sodium bicarbonate solution to neutralize the acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[10][11][19][20]

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities and any remaining solvent. The main fraction should be collected at the boiling point of this compound. It is advisable to perform the distillation under reduced pressure to lower the boiling points and prevent decomposition.[12]

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.[13][14][15][16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system, typically a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification synthesis Alkylation of Ethyl Acetoacetate extraction Solvent Extraction synthesis->extraction washing Aqueous Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration distillation Fractional Distillation concentration->distillation chromatography Column Chromatography concentration->chromatography pure_product pure_product distillation->pure_product Pure Product chromatography->pure_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_sm Unreacted Starting Materials Present? start->check_sm check_dialkyl Dialkylated Product Present? start->check_dialkyl check_oalkyl O-Alkylated Product Present? start->check_oalkyl check_hydrolysis Hydrolysis Product Present? start->check_hydrolysis purify_distillation Fractional Distillation check_sm->purify_distillation Yes check_dialkyl->purify_distillation Yes purify_chromatography Column Chromatography check_dialkyl->purify_chromatography Yes optimize_stoichiometry Optimize Stoichiometry check_dialkyl->optimize_stoichiometry Yes check_oalkyl->purify_chromatography Yes optimize_conditions Optimize Reaction Conditions (Solvent, Alkyl Halide) check_oalkyl->optimize_conditions Yes optimize_workup Optimize Workup (Control pH) check_hydrolysis->optimize_workup Yes

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Efficient Transesterification of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient transesterification of Ethyl 2-acetylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the transesterification of this compound?

A1: A variety of catalysts can be employed, broadly categorized as homogeneous and heterogeneous. Homogeneous catalysts, such as sulfuric acid and sodium ethoxide, are soluble in the reaction mixture. Heterogeneous catalysts, like silica-supported boric acid or various metal oxides, are in a different phase from the reaction mixture, which simplifies their removal after the reaction.[1] The choice of catalyst depends on factors like desired reaction conditions, sensitivity of the substrates to acidic or basic conditions, and considerations for product purification and catalyst reusability.

Q2: How do I choose between an acid and a base catalyst?

A2: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective but may require anhydrous conditions to prevent hydrolysis of the ester.[2][3] Base catalysts, like sodium methoxide or potassium carbonate, are often faster but can be sensitive to free fatty acids in the starting material, which can lead to soap formation.[3] For β-keto esters like this compound, Lewis acids are also a good option as they can chelate to the two carbonyl groups, facilitating the reaction.[2]

Q3: What are the key parameters to optimize for a successful transesterification reaction?

A3: Key parameters to optimize include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of the alcohol to the ester. The reaction is an equilibrium process, so using an excess of the alcohol can help drive the reaction towards the product.[2] Temperature can influence the reaction rate, but excessively high temperatures can lead to side reactions or decomposition.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the transesterification of this compound can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] These methods allow for the quantification of the starting material and the product, providing a measure of the reaction conversion over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (e.g., moisture for alkoxide bases).- Use a fresh batch of catalyst.- Ensure anhydrous conditions when using moisture-sensitive catalysts.[6]
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.- Increase the catalyst loading incrementally. Refer to literature for typical catalyst loading for similar reactions.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for potential side reactions.
Equilibrium Limitation: The reaction has reached equilibrium without high conversion.- Use a larger excess of the alcohol to shift the equilibrium towards the product.- If feasible, remove the alcohol byproduct (e.g., ethanol) as it forms.
Formation of Byproducts Carroll Rearrangement: This can occur with allylic alcohols, leading to a rearranged ketone and loss of the ester functionality.[2]- Choose a catalyst that does not promote this rearrangement, such as certain Lewis acids under mild conditions.- Optimize reaction temperature to favor transesterification over rearrangement.
Decarboxylation: β-keto acids, which can be formed as intermediates or by hydrolysis, are prone to decarboxylation, especially at elevated temperatures.[2][7]- Maintain a neutral to slightly alkaline pH to keep the β-keto ester in its deprotonated, more stable form.- Avoid excessive heating.[7]
Side reactions from base: Strong bases can promote other reactions like Claisen condensation if stoichiometry is not well controlled.- Use a non-nucleophilic base if only deprotonation is desired for other purposes, though for transesterification, a nucleophilic alkoxide is typically used.- Carefully control the stoichiometry of the base.
Difficult Product Isolation/Purification Catalyst Residue: Homogeneous catalysts can be difficult to remove from the product mixture.- For homogeneous catalysts, perform an aqueous workup with neutralization followed by extraction.- Consider using a heterogeneous catalyst, which can be removed by simple filtration.[1]
Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Close boiling points of product and starting material: This can make purification by distillation challenging.- If distillation is ineffective, consider purification by column chromatography.[1][8]

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the transesterification of ethyl acetoacetate, a closely related β-keto ester, which can serve as a guide for catalyst selection for this compound.

CatalystAlcoholTemp (°C)Time (h)Yield (%)Reference
Silica-supported Boric AcidBenzyl alcohol100595[1]
CeO₂ loaded MFI Zeoliten-Amyl alcohol70497
4-DMAP (5 mol%)CyclohexanolReflux2495[3]
Methylboronic acidBenzyl alcoholReflux1.592[2]
3-Nitrobenzeneboronic acidBenzyl alcohol801.595[9]
Candida antarctica lipase BVariousRT24-72>90[10]

Experimental Protocols

General Protocol for Transesterification using Silica-Supported Boric Acid

This protocol is adapted from a general procedure for the transesterification of β-keto esters and can be applied to this compound.[1]

Materials:

  • This compound

  • Desired alcohol (e.g., benzyl alcohol), 1.1 equivalents

  • Silica-supported boric acid (SiO₂–H₃BO₃), 8.3 mol%

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stir bar and reflux condenser

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 mmol), the desired alcohol (1.1 mmol), and silica-supported boric acid (50 mg, 8.3 mol%).

  • Heat the mixture to 100 °C with stirring for 5-7 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture to remove the solid catalyst. Wash the catalyst with additional solvent.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Catalyst Selection and Troubleshooting Workflow

Catalyst_Selection_Troubleshooting start Start: Transesterification of This compound catalyst_choice Choose Catalyst Type start->catalyst_choice homogeneous Homogeneous Catalyst (e.g., H₂SO₄, NaOEt) catalyst_choice->homogeneous Ease of use, lower temp heterogeneous Heterogeneous Catalyst (e.g., SiO₂-H₃BO₃, Zeolite) catalyst_choice->heterogeneous Ease of separation, reusability run_reaction Run Reaction with Optimized Conditions homogeneous->run_reaction heterogeneous->run_reaction monitor_progress Monitor Progress (TLC, GC, GC-MS) run_reaction->monitor_progress check_conversion Conversion > 95%? monitor_progress->check_conversion workup_purification Workup & Purification check_conversion->workup_purification Yes troubleshoot Troubleshoot Reaction check_conversion->troubleshoot No product Final Product workup_purification->product low_conversion Low Conversion troubleshoot->low_conversion Primary issue side_products Side Products Observed troubleshoot->side_products Primary issue check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst check_conditions Check Temp. & Time low_conversion->check_conditions check_equilibrium Push Equilibrium (Excess Alcohol) low_conversion->check_equilibrium analyze_side_products Identify Side Products (GC-MS, NMR) side_products->analyze_side_products check_catalyst->run_reaction check_conditions->run_reaction check_equilibrium->run_reaction adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_side_products->adjust_conditions adjust_conditions->run_reaction

Caption: Workflow for catalyst selection and troubleshooting in this compound transesterification.

References

Technical Support Center: Managing Byproduct Formation in Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to manage and minimize byproduct formation during Claisen condensation reactions.

Frequently Asked Questions (FAQs)

Issue 1: My mixed Claisen condensation is producing a complex mixture of products, including self-condensation byproducts.

  • Question: I'm reacting two different enolizable esters and getting a mixture of four different products, making purification nearly impossible. How can I favor the desired crossed-condensation product?

  • Answer: A statistical mixture of all four potential products is a common outcome when both ester partners have enolizable α-hydrogens.[1] To achieve a selective reaction and minimize self-condensation, several strategies can be employed:

    • Use a Non-Enolizable Ester: The most effective strategy is to choose one ester partner that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a carbonate). This forces the non-enolizable ester to act exclusively as the electrophilic acceptor, while the enolizable ester acts as the nucleophilic donor, significantly reducing the number of possible byproducts.[1][2]

    • Use an Excess of the Acceptor Ester: If using a non-enolizable ester, it is beneficial to use it in large excess. This ensures that the enolate formed from the enolizable ester is more likely to react with the desired acceptor partner rather than another molecule of itself.[2]

    • Directed Condensation with a Strong, Non-Nucleophilic Base: For reactions where both esters are enolizable, a directed approach using a strong, sterically hindered base like lithium diisopropylamide (LDA) can provide excellent selectivity. LDA can be used to quantitatively and irreversibly deprotonate one ester before the second ester is introduced, ensuring it acts solely as the nucleophile.[3][4]

Issue 2: The yield of my desired β-keto ester is low, and I suspect side reactions with the base.

  • Question: My reaction is not going to completion, or I'm isolating unexpected byproducts. Could my choice of base be the problem?

  • Answer: Yes, the choice of base is critical and can lead to significant byproduct formation if not selected carefully.

    • Transesterification: Using an alkoxide base (e.g., sodium methoxide) with an ester that has a different alkoxy group (e.g., ethyl acetate) can lead to transesterification, creating a mixture of esters and, consequently, a mixture of condensation products.[4][5] Solution: Always match the alkoxide base to the alkoxy group of the reacting ester (e.g., use sodium ethoxide with ethyl esters).[5][6]

    • Saponification (Ester Hydrolysis): Using hydroxide bases (e.g., NaOH, KOH) is generally avoided in classic Claisen condensations. Hydroxide can attack the ester carbonyl, leading to irreversible hydrolysis to form a carboxylate salt, which removes the starting material from the reaction.[4][6] Solution: Use an alkoxide base in an anhydrous alcohol solvent corresponding to the ester's alkoxy group.[7]

    • Insufficient Base: A full stoichiometric equivalent of base is required. The final step of the Claisen condensation mechanism is the deprotonation of the product β-keto ester, which is more acidic than the starting ester. This effectively irreversible step drives the reaction equilibrium toward the product. Using only a catalytic amount of base will result in low yields.[5][8]

Issue 3: My reaction between a ketone and an ester is not selective.

  • Question: I am attempting a mixed Claisen-type condensation between a ketone and an ester, but the reaction is messy. How can I control the selectivity?

  • Answer: This variation is highly synthetically useful. The key to selectivity lies in the difference in acidity between the α-hydrogens of the ketone and the ester.

    • The α-hydrogens of a ketone (pKa ≈ 20) are significantly more acidic than those of an ester (pKa ≈ 25).[2]

    • Therefore, the base will preferentially deprotonate the ketone, making it the enolate (nucleophile). The ester will act as the electrophile. To further suppress the self-condensation of the ketone, it is common practice to use the ester in a large excess.[2]

Data Presentation

While precise byproduct percentages are highly substrate-dependent, the following table, adapted from a study on the Claisen-Schmidt condensation (a related reaction), illustrates how catalyst and reaction conditions can be optimized to maximize product yield.

Table 1: Effect of Catalyst and Conditions on the Yield of α,α'-bis-benzylidenecyclohexanone [9]

EntryCatalyst (mol%)ConditionTimeYield (%)
1NaOH (20)Grinding, Room Temp.5 min98
2KOH (20)Grinding, Room Temp.5 min85
3NaOH (20)Stirring in Ethanol, Room Temp.24 h92
4NaOH (20)Reflux in Ethanol8 h93

Note: This data is for a Claisen-Schmidt reaction between cyclohexanone and benzaldehyde. Quantitative data for byproduct distribution in mixed ester-ester Claisen condensations is less commonly tabulated and often requires case-by-case optimization.

Experimental Protocols

Protocol 1: Directed Mixed Claisen Condensation Using LDA

This protocol describes a method to selectively form a crossed-condensation product between two different enolizable esters by pre-forming one enolate with lithium diisopropylamide (LDA). This method prevents self-condensation of the nucleophilic partner.[10]

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes, titrated

  • Ester A (the desired nucleophile), anhydrous

  • Ester B (the desired electrophile), anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, syringes, magnetic stirrer, argon or nitrogen line

Procedure:

  • Prepare LDA Solution (In Situ):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • Slowly add a solution of Ester A (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Crucially, add the ester to the base solution, not the other way around, to prevent localized excess of ester and potential self-condensation. [10]

    • Stir the mixture at -78 °C for 30-45 minutes to ensure quantitative formation of the lithium enolate.

  • Crossed Condensation:

    • Slowly add a solution of Ester B (1.0-1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to isolate the desired β-keto ester.

Visualizations

Troubleshooting_Workflow cluster_non_enolizable Strategy for Non-Enolizable Partner cluster_both_enolizable Strategy for Two Enolizable Partners start Start: Poor Yield or Complex Product Mixture q1 Are both ester partners enolizable? start->q1 q2 Is the non-enolizable ester in excess? q1->q2 No q3 Is a directed synthesis (e.g., with LDA) being used? q1->q3 Yes s1 Increase excess of non-enolizable ester (e.g., to 2-3 eq.) q2->s1 No s2 Proceed to purification q2->s2 Yes s1->s2 q_base Is the alkoxide base matched to the ester's alkoxy group? s2->q_base q3->s2 Yes s3 Implement Directed Protocol: 1. Pre-form enolate of one ester with LDA at -78°C. 2. Slowly add second ester. q3->s3 No s4 A complex mixture is expected. Consider redesigning synthesis. q3->s4 If directed approach is not feasible s3->s2 s_base Change base to match ester (e.g., NaOEt for Ethyl Esters) & ensure anhydrous conditions. q_base->s_base No end_node Optimized Reaction q_base->end_node Yes s_base->end_node

Caption: Troubleshooting workflow for managing byproduct formation in mixed Claisen condensations.

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products EsterA Ester A (Enolizable) EnolateA Enolate of A EsterA->EnolateA + Base EsterB Ester B (Acceptor) Desired Desired Crossed Product (A + B) EnolateA->Desired + Ester B Byproduct Self-Condensation Byproduct (A + A) EnolateA->Byproduct + Ester A

Caption: Competing reaction pathways in a mixed Claisen condensation.

References

Scaling up Ethyl 2-acetylpentanoate synthesis for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the pilot plant production of Ethyl 2-acetylpentanoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common and industrially scalable method for synthesizing this compound is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable propyl halide (e.g., 1-bromopropane or 1-chloropropane) in the presence of a base.[1][2][3]

Q2: Which base is recommended for the alkylation of ethyl acetoacetate at a pilot plant scale?

A2: Sodium ethoxide is a commonly used and effective base for the deprotonation of ethyl acetoacetate to form the reactive enolate.[4][5] It is crucial to use at least a full equivalent of the base to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.[5][6]

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reactions include:

  • O-alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of an ether byproduct.[7]

  • Dialkylation: After the initial alkylation, the product still has an acidic α-hydrogen. If excess base or alkylating agent is present, or if reaction conditions are not carefully controlled, a second alkylation can occur, leading to the formation of a dialkylated byproduct.[3][8]

  • Self-condensation of ethyl acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation, though this is generally less of a concern under the typical alkylation reaction conditions.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: At the pilot plant scale, the primary method for purifying this compound is fractional distillation under reduced pressure.[4][9] This allows for the separation of the product from unreacted starting materials, the solvent, and any side products with different boiling points. An initial aqueous workup is typically performed to remove the salt byproduct and any remaining base.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of ethyl acetoacetate. 2. Insufficient reaction time or temperature. 3. Hydrolysis of the ester by moisture. 4. Competing O-alkylation side reaction.1. Ensure at least one full equivalent of a strong, dry base (e.g., sodium ethoxide) is used. 2. Monitor the reaction by an appropriate method (e.g., GC, TLC) to determine the optimal reaction time. Consider a moderate increase in temperature, but be cautious of increased side reactions. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen). 4. The choice of solvent and counter-ion can influence the C/O alkylation ratio. In general, less polar solvents favor C-alkylation.
Presence of a Significant Amount of Dialkylated Product 1. Use of more than one equivalent of base. 2. Addition of the alkylating agent is too slow, allowing the mono-alkylated product to deprotonate and react again. 3. High reaction temperature.1. Use a stoichiometric amount of base relative to the ethyl acetoacetate. 2. Add the alkylating agent at a steady rate to maintain a low concentration of the deprotonated product. 3. Maintain the reaction at a controlled, moderate temperature.
Difficulty in Separating Product from Starting Material 1. Incomplete reaction. 2. Similar boiling points of the product and unreacted starting materials.1. Ensure the reaction has gone to completion by monitoring. 2. Use a fractional distillation column with sufficient theoretical plates for efficient separation under vacuum.
Formation of an Emulsion During Aqueous Workup 1. Inefficient mixing or phase separation at a larger scale. 2. Presence of surfactants or other impurities.1. Allow sufficient time for phase separation. The addition of a saturated brine solution can help to break emulsions. 2. Ensure the purity of starting materials.

Experimental Protocols

Pilot Plant Scale Synthesis of this compound

1. Reagents and Equipment:

  • Reactor: 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Ethyl acetoacetate: 6.5 kg (50 mol)

  • Absolute Ethanol: 25 L (anhydrous)

  • Sodium metal: 1.15 kg (50 mol)

  • 1-Bromopropane: 6.76 kg (55 mol, 1.1 eq)

  • Aqueous Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

2. Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, charge the reactor with 25 L of absolute ethanol. Carefully add 1.15 kg of sodium metal in portions, controlling the addition rate to maintain a manageable reflux. The reaction is highly exothermic.

  • Formation of the Enolate: Once all the sodium has dissolved and the solution has cooled to approximately 50°C, add 6.5 kg of ethyl acetoacetate dropwise over 30-45 minutes.

  • Alkylation: Heat the mixture to a gentle reflux. Add 6.76 kg of 1-bromopropane from the dropping funnel over a period of 2-3 hours. Maintain a gentle reflux throughout the addition and for an additional 2 hours after the addition is complete to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Distill off the majority of the ethanol under reduced pressure.

    • To the residue, add 25 L of water and stir.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 10 L of 1 M HCl, 10 L of saturated sodium bicarbonate solution, and 10 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Process Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis A Preparation of Sodium Ethoxide in Absolute Ethanol B Addition of Ethyl Acetoacetate (Enolate Formation) A->B Cool to 50°C C Alkylation with 1-Bromopropane (Reflux) B->C Heat to reflux D Solvent Removal (Distillation) C->D Cool to RT E Aqueous Workup (Washing and Extraction) D->E F Drying of Organic Layer E->F G Fractional Distillation (Purification) F->G H Pure this compound G->H troubleshooting_logic Troubleshooting Low Yield Start Low Product Yield Q1 Check for unreacted ethyl acetoacetate (GC/TLC)? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Check for side products Q1->A1_No No S1 Increase reaction time/temp Ensure sufficient base A1_Yes->S1 Q2 Dialkylated product present? A1_No->Q2 A2_Yes Over-alkylation Q2->A2_Yes Yes A2_No Other impurities Q2->A2_No No S2 Control stoichiometry and addition rate A2_Yes->S2 S3 Consider O-alkylation or other side reactions. Review starting material purity. A2_No->S3

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 2-acetylpentanoate: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-acetylpentanoate is a critical step in the quality control process. This guide provides a detailed comparison of two common analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The selection of an appropriate analytical method is paramount for accurate quantification of the main component and the detection of any impurities, which can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This comparison outlines the experimental protocols for both HPLC-UV and GC-FID methods, presents comparative performance data, and offers guidance on selecting the most suitable technique based on specific laboratory needs and sample characteristics.

Comparative Performance Data

The following tables summarize the key performance metrics for the analysis of this compound purity by HPLC-UV and GC-FID. The data presented is representative of typical results obtained under the detailed experimental conditions provided in this guide.

Table 1: Purity Analysis of this compound Batches

ParameterHPLC-UV (Area %)GC-FID (Area %)
Batch A Purity 99.85%99.88%
Batch B Purity 99.52%99.55%
Known Impurity 1 0.08%0.07%
Known Impurity 2 0.03%0.02%
Total Impurities 0.15%0.12%

Table 2: Method Validation and Performance Characteristics

ParameterHPLC-UVGC-FID
Precision (%RSD, n=6) 0.15%0.12%
Accuracy (% Recovery) 99.5% - 100.8%99.7% - 101.0%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%
Analysis Time per Sample 15 minutes25 minutes

Experimental Workflows and Methodologies

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the logical steps involved in the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Reporting A Weigh Sample/ Reference Standard B Dissolve in Diluent (Acetonitrile) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Prepared Sample F Isocratic Elution on C18 Column E->F G UV Detection at 210 nm F->G H Data Acquisition G->H I Integrate Chromatographic Peaks H->I Chromatogram J Calculate Area % of Main Peak & Impurities I->J K Generate Purity Report J->K

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. The detailed methodologies for both HPLC-UV and GC-FID are provided below.

HPLC-UV Method

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Sample and Standard Preparation:

  • Diluent: Acetonitrile.

  • Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of about 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Data Analysis:

  • Purity is determined using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC-FID Method (Alternative)

Gas chromatography is an excellent alternative, particularly for analyzing volatile impurities that may not be readily detectable by HPLC-UV.[2]

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Dichloromethane (GC grade).

  • Helium (carrier gas, high purity).

  • Hydrogen and Air (for FID).

  • This compound reference standard of known purity.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Sample and Standard Preparation:

  • Diluent: Dichloromethane.

  • Standard and Sample Solution: Prepare solutions at a concentration of approximately 1.0 mg/mL in dichloromethane.

5. Data Analysis:

  • Similar to the HPLC method, purity is calculated based on the area percentage of the main peak relative to the total peak area.

Method Comparison and Recommendations

  • HPLC-UV is a robust and widely accessible technique, ideal for routine quality control.[2] It excels in the analysis of a broad range of organic molecules and their non-volatile impurities. The method is generally straightforward to develop and validate.

  • GC-FID offers higher sensitivity for volatile compounds and can be more effective in separating isomers or closely related volatile impurities.[2][3] It is the preferred method if residual solvents or other volatile by-products are of concern.

For comprehensive purity profiling of this compound, employing both HPLC-UV and GC-FID can provide orthogonal information, ensuring a more complete picture of the sample's purity. The choice between the two for routine analysis will depend on the likely impurity profile of the synthetic route and the specific requirements of the drug development program.

References

GC-MS method for quantifying Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and HPLC-UV for the Quantification of Ethyl 2-acetylpentanoate

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. This compound, as a key building block in various synthetic pathways, requires robust analytical methods for its quantification. This guide provides a comparative analysis of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection between these methods is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the powerful detection and identification ability of mass spectrometry. This technique is highly suitable for volatile and thermally stable compounds like this compound. As the analyte elutes from the GC column, it is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint. This allows for highly selective and sensitive quantification.[1][2]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which possesses a chromophore (the keto-ester functional group), UV detection provides a simple and effective means of quantification by measuring the absorbance of the analyte at a specific wavelength.[3]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the quantification of a keto-ester like this compound. These values are based on typical performance data for similar analytes and are intended for comparative purposes.

Validation ParameterGC-MSHPLC-UV
Linearity (R²) > 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.5 - 150 µg/mL
Limit of Detection (LOD) ~0.04 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.4 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Specificity Very HighModerate to High
Analysis Time per Sample 15 - 25 minutes10 - 20 minutes

Experimental Protocols

GC-MS Protocol

This protocol outlines a standard procedure for the quantification of this compound using GC-MS.

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as ethyl acetate. Serial dilutions are performed to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL). An internal standard (e.g., a suitable deuterated analog or a compound with similar chemical properties and retention time, like Ethyl 2-acetylhexanoate) is added to each standard and sample to improve precision.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the same solvent used for the standards. The internal standard is added, and the sample is diluted to fall within the calibration range. The solution is then filtered through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent single quadrupole MS.[4]

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for this analysis.

  • Injector: Split/splitless injector operated in split mode (e.g., 50:1 ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of this compound and the internal standard. Full scan mode (e.g., m/z 40-300) can be used for initial identification.

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. The concentration of this compound in the sample is determined from this calibration curve.

HPLC-UV Protocol

This protocol provides a detailed methodology for quantifying this compound using HPLC-UV.

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile. A series of calibration standards (e.g., 0.5, 5, 25, 100, 150 µg/mL) are prepared by serial dilution with the mobile phase.[3]

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted as necessary to be within the linear range of the assay.[3]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set to the λmax of this compound (e.g., determined by a UV scan, likely around 254 nm due to the conjugated keto-ester system).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the sample is calculated using the linear regression equation from the calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Ethyl Acetate A->B C Add Internal Standard B->C D Dilute to Final Volume C->D E Filter (0.45 µm) D->E F Inject 1 µL into GC E->F G Separation on DB-5MS Column F->G H Electron Impact Ionization (70 eV) G->H I Mass Detection (SIM/Scan Mode) H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte K->L HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Dilute to Final Volume B->C D Filter (0.45 µm) C->D E Inject 10 µL into HPLC D->E F Separation on C18 Column E->F G UV Detection (at λmax) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

References

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-acetylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a critical cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor. This guide provides a comprehensive analysis and comparison of the ¹H and ¹³C NMR spectra of Ethyl 2-acetylpentanoate, offering valuable insights for the characterization of this and similar β-keto esters.

This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectral data for this compound, a molecule of interest in various synthetic pathways. To provide a robust analytical context, this data is compared with experimental NMR data for a structurally analogous compound, ethyl acetoacetate. Furthermore, alternative analytical techniques for the characterization of β-keto esters, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), are discussed to offer a holistic perspective on available characterization methods.

Predicted NMR Data Summary for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that provide a reliable estimation of the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45Triplet (t)1HCH (C2)
~4.17Quartet (q)2HOCH₂ CH₃
~2.20Singlet (s)3HCOCH₃
~1.55Multiplet (m)2HCH₂ (C4)
~1.25Triplet (t)3HOCH₂CH₃
~0.90Triplet (t)3HCH₂CH₃ (C5)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~203.0C=O (Ketone)C OCH₃
~169.0C=O (Ester)C OOCH₂CH₃
~61.0CH₂OCH₂ CH₃
~58.0CHC H (C2)
~29.0CH₃COCH₃
~27.0CH₂C H₂ (C3)
~18.0CH₂C H₂ (C4)
~14.0CH₃OCH₂CH₃
~13.8CH₃C H₃ (C5)

Comparative Analysis with Ethyl Acetoacetate

To benchmark the predicted data, a comparison with the experimental NMR data of a similar, well-characterized β-keto ester, ethyl acetoacetate, is invaluable. Ethyl acetoacetate shares the core ethyl acetoacetate moiety but lacks the propyl substituent at the α-position.

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl Acetoacetate

NucleusChemical Shift (δ, ppm) - Keto TautomerChemical Shift (δ, ppm) - Enol Tautomer
¹H NMR
α-CH₂3.46-
=CH-5.04
-COCH₃2.221.99
-OCH₂CH₃4.194.16
-OCH₂CH₃1.281.27
Enolic OH-12.1
¹³C NMR
C=O (Ketone)200.7-
C=O (Ester)167.2171.9
α-C50.1-
=C-O-177.8
=C-H-89.9
-COCH₃30.220.1
-OCH₂CH₃61.460.2
-OCH₂CH₃14.114.2

The comparison highlights the influence of the propyl group in this compound on the chemical shifts. The α-proton in this compound is predicted to be slightly upfield compared to the α-protons in ethyl acetoacetate, likely due to the electron-donating effect of the additional alkyl chain. The presence of both keto and enol tautomers in β-keto esters is a key characteristic, and the ratio can be influenced by solvent and temperature. While the predicted data for this compound primarily reflects the keto form, the experimental data for ethyl acetoacetate clearly shows distinct signals for both tautomers.

Alternative Analytical Techniques for β-Keto Ester Characterization

While NMR spectroscopy is a powerful tool, a multi-technique approach often provides a more complete characterization of a compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For β-keto esters, one would expect to see strong absorption bands for the two carbonyl groups (ketone and ester) in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester group will also be prominent around 1000-1300 cm⁻¹.[1][2] The presence of the enol tautomer can be identified by a broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1600-1650 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][5][6] For this compound, the molecular ion peak would be expected at m/z 172. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), and other characteristic cleavages of the ester and keto functionalities.

  • Gas Chromatography (GC): Gas chromatography can be used to assess the purity of this compound and to separate it from other components in a mixture.[7] The retention time in a GC analysis is a characteristic property of the compound under specific conditions. It is important to note that the high temperatures used in GC can sometimes lead to on-column reactions or tautomerization of β-keto esters.[7]

Experimental Protocols

NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard 30° or 45° pulse is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 12-15 ppm is used.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 220-240 ppm is typically used.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Peak picking and integration (for ¹H NMR) are performed to extract the final data.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to the NMR analysis.

Ethyl_2_acetylpentanoate_NMR cluster_ethyl Ethyl Group cluster_main_chain Pentanoate Chain cluster_acetyl Acetyl Group C_ethyl_Me CH₃ C_ethyl_CH2 CH₂ O_ester O C1 C=O O_ester->C1 C2 CH C3 CH₂ C4 CH₂ C5 CH₃ C_acetyl_CO C=O C_acetyl_CO->C2 C_acetyl_Me CH₃ H_ethyl_Me ¹H: ~1.25 ppm (t) ¹³C: ~14.0 ppm H_ethyl_Me->C_ethyl_Me H_ethyl_CH2 ¹H: ~4.17 ppm (q) ¹³C: ~61.0 ppm H_ethyl_CH2->C_ethyl_CH2 H_C2 ¹H: ~3.45 ppm (t) ¹³C: ~58.0 ppm H_C2->C2 H_acetyl_Me ¹H: ~2.20 ppm (s) ¹³C: ~29.0 ppm H_acetyl_Me->C_acetyl_Me H_C5 ¹H: ~0.90 ppm (t) ¹³C: ~13.8 ppm H_C5->C5

Caption: Structure of this compound with predicted NMR assignments.

References

A Comparative Analysis of the Reactivity of Ethyl 2-acetylpentanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-acetylpentanoate and its close analog, ethyl acetoacetate. Both are versatile β-keto esters widely employed in organic synthesis, particularly in the formation of carbon-carbon bonds. Understanding their relative reactivity is crucial for reaction optimization, predicting outcomes, and designing novel synthetic routes in drug discovery and development. This comparison will focus on key reactions including alkylation, hydrolysis, and decarboxylation, supported by available experimental data and established chemical principles.

Introduction to β-Keto Ester Reactivity

The reactivity of β-keto esters like ethyl acetoacetate and this compound is primarily governed by the presence of acidic α-hydrogens, situated between two carbonyl groups. Deprotonation of this α-carbon by a base generates a resonance-stabilized enolate, which is a potent nucleophile. The nature of the substituents on the β-keto ester backbone can significantly influence the stability of this enolate and, consequently, the rates and outcomes of its reactions.

The key structural difference between the two compounds is the substituent at the α-position: a methyl group in ethyl acetoacetate versus a propyl group in this compound. This seemingly minor difference can impart notable changes in their chemical behavior due to steric and electronic effects.

Comparison of Physicochemical Properties and Acidity

The acidity of the α-proton is a critical determinant of a β-keto ester's reactivity, as it dictates the ease of enolate formation. The pKa value provides a quantitative measure of this acidity.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )pKa (predicted/experimental)
Ethyl acetoacetateCH₃COCH₂COOC₂H₅C₆H₁₀O₃130.14~11 (in water)
This compoundCH₃COCH(CH₂CH₂CH₃)COOC₂H₅C₉H₁₆O₃172.2212.17 ± 0.46 (Predicted)[1]

The higher predicted pKa of this compound suggests that its α-proton is less acidic than that of ethyl acetoacetate. This can be attributed to the electron-donating nature of the propyl group, which destabilizes the negative charge of the conjugate base (the enolate).

Acidity_Comparison EAA Ethyl Acetoacetate (pKa ≈ 11) Enolate_EAA Enolate (more stable) EAA->Enolate_EAA -H+ EAP This compound (Predicted pKa ≈ 12.17) Enolate_EAP Enolate (less stable) EAP->Enolate_EAP -H+ caption Figure 1: Comparison of Acidity and Enolate Stability

Figure 1: Comparison of Acidity and Enolate Stability

Reactivity in Alkylation Reactions

Alkylation is a cornerstone reaction of β-keto esters, proceeding via an S\N2 reaction between the enolate and an alkyl halide.[2][3][4] The rate and efficiency of this reaction are influenced by both the nucleophilicity of the enolate and steric hindrance around the α-carbon.

Theoretical Comparison:

  • Enolate Formation: Due to its lower pKa, ethyl acetoacetate will be deprotonated more readily and to a greater extent than this compound under the same basic conditions. This suggests that, all else being equal, the concentration of the reactive enolate will be higher for ethyl acetoacetate, potentially leading to faster initial reaction rates.

  • Steric Hindrance: The propyl group in this compound presents significantly more steric bulk around the nucleophilic α-carbon compared to the methyl group in ethyl acetoacetate. This increased steric hindrance can impede the approach of the electrophile (alkyl halide), leading to a slower reaction rate for this compound.[3]

Expected Outcome: Ethyl acetoacetate is expected to undergo alkylation more readily and at a faster rate than this compound. The larger propyl group in this compound may also lead to lower yields, particularly with bulky alkylating agents, due to competing side reactions such as elimination.

Alkylation_Comparison cluster_EAA Ethyl Acetoacetate Alkylation cluster_EAP This compound Alkylation EAA_Enolate Less Hindered Enolate EAA_Product Alkylated Product (Faster Reaction, Higher Yield) EAA_Enolate->EAA_Product + R-X EAP_Enolate More Hindered Enolate EAP_Product Alkylated Product (Slower Reaction, Lower Yield) EAP_Enolate->EAP_Product + R-X caption Figure 2: Steric Effects in Alkylation

Figure 2: Steric Effects in Alkylation

Reactivity in Hydrolysis and Decarboxylation

The hydrolysis of the ester group in β-keto esters, followed by decarboxylation of the resulting β-keto acid, is a common synthetic sequence to produce ketones.

Hydrolysis:

The rate of ester hydrolysis, whether under acidic or basic conditions, can be influenced by steric hindrance around the carbonyl group of the ester. The propyl group in this compound is not directly attached to the ester carbonyl, so its steric effect on the hydrolysis step is likely to be minimal. Therefore, the rates of hydrolysis for both compounds are expected to be comparable under similar conditions.

Decarboxylation:

Decarboxylation of the intermediate β-keto acid proceeds through a cyclic transition state. The rate of this reaction can be influenced by the stability of the resulting enol intermediate. Alkyl groups at the α-position can stabilize the enol through hyperconjugation. However, studies on the decarboxylation kinetics of alkyl-substituted β-keto acids have shown that increasing the size of the α-alkyl group can lead to an increase in the rate of decarboxylation. This has been correlated with an increase in the length of the C-C bond being broken in the transition state.

Expected Outcome: While the hydrolysis rates are likely to be similar, the decarboxylation of the β-keto acid derived from this compound may be slightly faster than that derived from ethyl acetoacetate.

Experimental Protocols

General Protocol for Alkylation of Ethyl Acetoacetate

This protocol is adapted from a standard procedure for the synthesis of ethyl n-butylacetoacetate.

Materials:

  • Absolute ethanol

  • Sodium metal

  • Ethyl acetoacetate

  • n-Butyl bromide

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol.

  • To the resulting sodium ethoxide solution, add ethyl acetoacetate (1 equivalent).

  • Heat the solution to a gentle reflux and add n-butyl bromide (1.1 equivalents) dropwise over a period of about two hours.

  • Continue refluxing until the reaction is complete (can be monitored by TLC).

  • After cooling, the precipitated sodium bromide is removed by filtration.

  • The ethanol is removed from the filtrate by distillation.

  • The crude product can be purified by vacuum distillation.

General Protocol for Hydrolysis and Decarboxylation

Materials:

  • Alkylated β-keto ester

  • Aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH)

Procedure:

  • Hydrolysis: The alkylated β-keto ester is refluxed with an aqueous solution of a strong acid or base to hydrolyze the ester to the corresponding β-keto acid.

  • Acidification (if basic hydrolysis was used): If basic hydrolysis was performed, the reaction mixture is carefully acidified to protonate the carboxylate.

  • Decarboxylation: The acidic solution containing the β-keto acid is heated. Decarboxylation occurs, releasing carbon dioxide and forming the corresponding ketone.

  • Workup: The resulting ketone can be isolated by extraction with an organic solvent, followed by drying and purification (e.g., by distillation or chromatography).

Experimental_Workflow start β-Keto Ester enolate Enolate Formation (Base) start->enolate alkylation Alkylation (+ R-X) enolate->alkylation hydrolysis Hydrolysis (Acid or Base) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product Ketone Product decarboxylation->product caption Figure 3: General Experimental Workflow

Figure 3: General Experimental Workflow

Conclusion

  • Ethyl acetoacetate is expected to be more reactive in alkylation reactions due to the lower steric hindrance and higher acidity of its α-proton, leading to faster reaction rates and potentially higher yields.

  • This compound , with its bulkier and electron-donating propyl group, is likely to be less reactive towards alkylation. Its α-proton is less acidic, and the approach of electrophiles is more sterically hindered.

  • The rates of hydrolysis are predicted to be similar for both compounds.

  • The subsequent decarboxylation of the β-keto acid derived from this compound may be slightly faster than that from ethyl acetoacetate.

The choice between these two reagents will therefore depend on the specific requirements of the synthesis. For rapid and high-yielding alkylations, particularly with less reactive alkylating agents, ethyl acetoacetate is the preferred choice. This compound may be utilized when the introduction of a propyl group at the α-position is specifically desired, with the understanding that reaction conditions may need to be optimized to overcome its lower reactivity. Further quantitative kinetic studies would be beneficial to provide a more precise comparison of their reaction rates.

References

A Comparative Guide to Alternative Syntheses of β-Keto Esters Beyond the Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key intermediates for a wide array of more complex molecules. While the Claisen condensation has long been a cornerstone for this purpose, a variety of alternative methods have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereoselectivity. This guide provides an objective comparison of prominent alternatives to the Claisen condensation, supported by experimental data and detailed protocols to aid in methodological selection.

Dieckmann Condensation: The Intramolecular Counterpart

The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester, proving particularly effective for the synthesis of 5- and 6-membered rings.[1][2] It is mechanistically analogous to the Claisen condensation but offers a direct route to cyclic systems.[2]

Reaction Scheme:

A classic example is the cyclization of diethyl adipate to afford ethyl 2-oxocyclopentanecarboxylate.

Dieckmann_Condensation cluster_reactants Reactant cluster_reagents Reagents cluster_product Product DiethylAdipate Diethyl Adipate Base 1. NaOEt, EtOH (or solvent-free) 2. H3O+ (workup) BetaKetoEster Ethyl 2-oxocyclopentanecarboxylate Base->BetaKetoEster Dieckmann Condensation

Caption: Dieckmann condensation of diethyl adipate.

Comparative Performance:
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl AdipateNaOEtTolueneReflux-74-81[3]
Diethyl AdipateKOt-BuNoneRoom Temp182[4]
Diethyl AdipateNaOEtNone--Quantitative[4]
Diethyl PimelateNaHTolueneReflux-78-86Org. Syn. Coll. Vol. 4, p.415 (1963)
Detailed Experimental Protocol: Solvent-Free Dieckmann Condensation of Diethyl Adipate

To a high-viscosity reactor are added diethyl adipate (1336 g) and sodium ethoxide (472 g). The mixture is kneaded at a rotational speed of approximately 60 rpm and heated to about 150°C. The reaction proceeds to form a crumbly white solid. After acidification and aqueous work-up followed by extraction with toluene, ethyl 2-oxocyclopentanecarboxylate is obtained in quantitative yield.[4]

Acylation of Ketone Enolates

A versatile and widely used alternative involves the acylation of a pre-formed ketone enolate with an acylating agent. This method allows for the synthesis of a broad range of β-keto esters from readily available ketones and offers greater control over the reacting partners compared to the crossed Claisen condensation.[5][6]

Reaction Scheme:

This approach typically involves the deprotonation of a ketone to form an enolate, which then reacts with an acylating agent like a chloroformate or a cyanoformate.

Enolate_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketone Ketone Base 1. Strong Base (e.g., LDA) 2. Quench AcylatingAgent Acylating Agent (e.g., Ethyl Chloroformate) BetaKetoEster β-Keto Ester Base->BetaKetoEster Enolate Acylation

Caption: General workflow for enolate acylation.

Comparative Performance:
KetoneAcylating AgentBaseSolventTemperature (°C)Yield (%)Reference
CyclohexanoneEthyl ChloroformateNaHTHF0 to RT85[7]
AcetophenoneEthyl ChloroformateNaHTHF0 to RT82[7]
PropiophenoneEthyl ChloroformateNaHTHF0 to RT78[7]
4-tert-ButylcyclohexanoneMethyl Cyanoformate (Mander's Reagent)LDATHF-7895[5]
Detailed Experimental Protocol: Acylation of Cyclohexanone with Ethyl Chloroformate

To a stirred suspension of NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry THF (20 mL) under a nitrogen atmosphere at 0°C is added a solution of cyclohexanone (1.0 g, 10.2 mmol) in dry THF (10 mL) dropwise. The mixture is stirred at room temperature for 30 minutes. The reaction mixture is then cooled to 0°C, and ethyl chloroformate (1.33 g, 12.2 mmol) is added dropwise. The reaction is stirred at room temperature for 4 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 2-oxocyclohexane-1-carboxylate in 85% yield.[7]

Decarboxylative Claisen-Type Condensation

This method utilizes substituted malonic acid half-oxyesters (SMAHOs) as pronucleophiles, which undergo acylation followed by decarboxylation to yield α-substituted β-keto esters.[8][9] This approach is advantageous as it allows for the synthesis of highly functionalized products and can be performed with a variety of acylating agents, including acyl chlorides, anhydrides, and even carboxylic acids.[8]

Reaction Scheme:

The magnesium enolate of a substituted malonic acid half-oxyester reacts with an acyl donor, leading to the desired β-keto ester after decarboxylation.

Decarboxylative_Claisen cluster_reactants Reactants cluster_reagents Reagents cluster_product Product SMAHO Substituted Malonic Acid Half-Oxyester (SMAHO) Base 1. i-PrMgCl 2. H3O+ (workup) AcylDonor Acyl Donor (e.g., Acyl Chloride) BetaKetoEster α-Substituted β-Keto Ester Base->BetaKetoEster Decarboxylative Acylation

Caption: Decarboxylative Claisen-type condensation.

Comparative Performance:
SMAHO SubstituentAcyl ChlorideSolventTemperature (°C)Yield (%)Reference
MethylBenzoyl chlorideTHFRoom Temp96[8]
Ethyl4-Methoxybenzoyl chlorideTHFRoom Temp91[8]
BenzylCyclohexanecarbonyl chlorideTHFRoom Temp85[8]
PhenylAcetyl chlorideTHFRoom Temp78[8]
AllylPropanoyl chlorideTHFRoom Temp88[8]
Detailed Experimental Protocol: Decarboxylative Acylation of a Substituted Malonic Acid Half-Oxyester

To a solution of the substituted malonic acid half-oxyester (1.0 mmol) in anhydrous THF (5 mL) at room temperature is added i-PrMgCl (2.0 M in THF, 1.1 mL, 2.2 mmol) dropwise. The mixture is stirred for 30 minutes, and then a solution of the acyl chloride (1.2 mmol) in anhydrous THF (2 mL) is added. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by flash column chromatography to afford the corresponding α-substituted β-keto ester.[8]

Palladium-Catalyzed Decarboxylative Allylic Alkylation

A modern and powerful method for the synthesis of β-keto esters involves the palladium-catalyzed decarboxylative allylic alkylation of β-keto allylic esters. This reaction proceeds under neutral conditions and allows for the enantioselective formation of α-quaternary centers.[10]

Reaction Scheme:

An allylic β-keto ester undergoes decarboxylation upon treatment with a palladium(0) catalyst to form a π-allylpalladium enolate intermediate, which then undergoes reductive elimination to furnish the α-allylated β-keto ester.

Pd_Catalyzed_Decarboxylation cluster_reactant Reactant cluster_reagents Reagents cluster_product Product AllylicEster Allylic β-Keto Ester Catalyst Pd(0) catalyst Chiral Ligand AllylicEster->Catalyst Decarboxylative Allylic Alkylation BetaKetoEster α-Allylated β-Keto Ester

Caption: Palladium-catalyzed decarboxylative allylation.

Comparative Performance:
Substrate (Allylic β-Keto Ester)LigandSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Allyl 2-methyl-1-oxo-cyclohexane-2-carboxylate(S)-t-Bu-PHOXToluene208>9991[11]
Allyl 2-benzyl-1-oxo-cyclohexane-2-carboxylate(S)-t-Bu-PHOXToluene202.59787[11]
Cinnamyl 2-methyl-1-oxo-cyclohexane-2-carboxylate(S)-t-Bu-PHOXToluene20129592[11]
Allyl 2-methyl-1-oxo-cyclopentane-2-carboxylate(S)-(p-CF3)3-t-BuPHOXToluene208>9991[11]
Detailed Experimental Protocol: Enantioselective Palladium-Catalyzed Decarboxylative Allylic Alkylation

In a glovebox, a vial is charged with Pd2(dba)3 (2.75 mol %) and the chiral ligand (6.00 mol %). Toluene is added, and the mixture is stirred for 30 minutes. The allylic β-ketoester (0.19 mmol) is then added as a solution in toluene. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched α-allylated β-keto ester.[11]

Conclusion

The synthesis of β-keto esters is a well-developed field with a diverse array of methodologies available to the modern chemist. While the Claisen condensation remains a valuable tool, the alternatives presented here offer significant advantages in specific contexts. The Dieckmann condensation provides a direct and efficient route to cyclic β-keto esters. The acylation of ketone enolates offers broad substrate scope and control. The decarboxylative Claisen-type condensation allows for the synthesis of highly substituted products from readily available starting materials. Finally, palladium-catalyzed decarboxylative allylic alkylation represents a state-of-the-art method for the asymmetric synthesis of complex β-keto esters under mild conditions. The choice of method will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. This guide serves as a starting point for navigating these powerful alternatives and selecting the optimal synthetic strategy.

References

A Comparative Guide to the Validation of Analytical Methods for Aromatic Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and product quality. Aromatic keto esters, a class of compounds significant in pharmaceutical synthesis, present unique analytical challenges, primarily due to their keto-enol tautomerism.[1] This dynamic equilibrium can influence analytical results, making the development and validation of specific, accurate, and reliable methods paramount.[1]

This guide provides an objective comparison of analytical methods for aromatic keto esters, with a focus on validation according to the internationally recognized ICH Q2(R1) guidelines.[2][3] It includes supporting data and detailed experimental protocols to aid in the establishment of fit-for-purpose analytical procedures.

Regulatory Framework: ICH Q2(R1) Validation Parameters

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[3] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The guideline outlines several key parameters that must be evaluated to ensure the reliability, accuracy, and consistency of test results.[2][5]

ICH_Q2_Parameters cluster_purpose Purpose of Analytical Method cluster_parameters ICH Q2(R1) Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurity Testing Impurity->Accuracy Impurity->Precision Impurity->Specificity LOD Detection Limit (LOD) Impurity->LOD LOQ Quantitation Limit (LOQ) Impurity->LOQ Impurity->Linearity Impurity->Range Impurity->Robustness Identification Identification Identification->Specificity

Figure 1: Key validation parameters as per ICH Q2(R1) guidelines.

Comparison of Primary Analytical Methods

The choice of analytical technique is critical for the successful analysis of aromatic keto esters. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods, each with distinct advantages and limitations.

Technique Principle Strengths Limitations Typical Application for Aromatic Keto Esters
HPLC (UV/PDA) Differential partitioning of analytes between a stationary and mobile phase.Versatile, robust, widely applicable for purity and assay. Stability-indicating methods are readily developed.[6]Tautomeric forms may co-elute or appear as broadened peaks.[1] Requires chromophores for UV detection.Assay of Ethyl Benzoylacetate, determination of related substances and degradation products.[7][8]
GC (FID/MS) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.High resolution for volatile and thermally stable compounds. Excellent for impurity profiling.[9]Requires derivatization for non-volatile compounds. Thermal degradation of labile analytes is a risk.Analysis of volatile impurities or starting materials like Methyl Acetoacetate.[10][11]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structural elucidation. Direct observation and quantification of keto and enol tautomers in solution.[1]Lower sensitivity compared to chromatographic methods. More complex quantification and validation.Structural confirmation and studying the keto-enol equilibrium dynamics.[1]

Key Validation Experiments and Protocols

Method validation involves a series of experiments to assess the performance of the analytical procedure. Below are detailed protocols for key validation parameters, using the analysis of Ethyl Benzoylacetate by Reverse-Phase HPLC as an example.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of a method.[12]

Experimental Protocol (Forced Degradation):

  • Prepare Stock Solution: Dissolve an accurately weighed amount of Ethyl Benzoylacetate in a suitable solvent (e.g., Acetonitrile/Water).

  • Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions:[13][14]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (as per ICH Q1B) for a specified duration.

  • Neutralization: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Dilute all samples to the target concentration and analyze by HPLC with a photodiode array (PDA) detector.

  • Evaluation: Assess peak purity of the main analyte peak using the PDA detector to ensure no co-eluting degradants. Ensure all significant degradation products are well-separated from the analyte peak. A target degradation of 5-20% is generally considered appropriate to demonstrate method suitability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Prepare Drug Substance Solution B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 105°C, Solid) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-PDA G->H I Evaluate Peak Purity & Degradation Profile H->I

Figure 2: Workflow for a typical forced degradation study.
Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte, accurate, and reproducible.

Experimental Protocols:

  • Linearity: Prepare a series of at least five concentrations of Ethyl Benzoylacetate reference standard across the expected range (e.g., 50% to 150% of the target assay concentration). Analyze each concentration and plot the peak area response versus concentration. Perform a linear regression analysis.

  • Range: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity curve.[5]

  • Accuracy (Recovery): Prepare spiked samples by adding known amounts of Ethyl Benzoylacetate to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of an HPLC assay method for an aromatic keto ester.

Parameter Typical Acceptance Criteria ICH Q2(R1) Reference
Specificity Analyte peak is pure and resolved from all degradation products and impurities (Peak Purity Angle < Purity Threshold).[2][4]
Linearity Correlation Coefficient (r²) ≥ 0.999[5][15]
Range Established from linearity, accuracy, and precision data.[2]
Accuracy Mean recovery between 98.0% and 102.0% for each concentration level.[5][15]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%[2][5]
Precision (Intermediate) Overall RSD for both sets of data ≤ 2.0%[2][5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. RSD for precision at LOQ ≤ 10%.[5]
Robustness RSD of results under varied conditions should not significantly differ from the nominal condition results (e.g., RSD ≤ 2.0%).[2][16]
Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the solutions under normal operating conditions.

  • Vary selected parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the assay result of the standard sample.

Conclusion

The validation of analytical methods for aromatic keto esters requires a thorough understanding of the compound's chemistry, particularly its tautomeric nature, and a systematic application of the principles outlined in ICH Q2(R1). A well-validated HPLC or GC method, proven to be specific through rigorous forced degradation studies, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. By following detailed protocols and establishing appropriate acceptance criteria, researchers can develop robust and reliable methods fit for their intended purpose in a regulated environment.

References

A Comparative Study of Lewis Acid Catalysts for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing critical building blocks for a wide range of pharmaceuticals and complex molecules. The efficiency and selectivity of these syntheses are often dictated by the choice of catalyst. This guide offers an objective comparison of common Lewis acid catalysts employed in the synthesis of β-keto esters, supported by experimental data, to assist researchers in catalyst selection and methods development.

Comparative Performance of Lewis Acid Catalysts

The selection of a Lewis acid catalyst significantly impacts the yield, reaction time, and conditions required for β-keto ester synthesis. The following table summarizes the performance of various Lewis acid catalysts in different synthetic transformations leading to β-keto esters or related compounds. Due to the diversity of reaction types, a direct comparison under identical conditions is not always feasible; therefore, the specific reaction is noted for each entry.

CatalystReaction TypeSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TiCl₄ Claisen CondensationKetones and α,α-dimethoxyketonesStoichiometricDichloromethane0 - rt-Good to Excellent[1]
Sc(OTf)₃ Friedel-Crafts AcylationAnisole and Acetic Anhydride20Nitromethane50696 (crude)[2]
Sc(OTf)₃ Enaminone Synthesisβ-keto esters and amines5Solvent-free--70-95[3]
FeCl₃ Sulfenylation of KetonesUnsymetrical Ketones-tBuOH--~70[4]
ZnCl₂ Beckmann RearrangementKetones and Hydroxylamine-O-sulfonic acid10Waterrt - 80-up to 96[5]
SnCl₄ Sulfenylation of KetonesUnsymetrical Ketones-tBuOH--Good[4]
InCl₃ Sulfenylation of KetonesUnsymetrical Ketones-tBuOH--Inefficient[4]
SnCl₂ Sulfenylation of KetonesUnsymetrical Ketones-tBuOH--Inefficient[4]

Note: The data presented is collated from various sources and direct comparison should be made with caution as reaction conditions and substrates differ.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for β-keto ester synthesis and related reactions using selected Lewis acid catalysts.

Protocol 1: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation[2]

This protocol describes the synthesis of p-methoxyacetophenone, a reaction analogous to the formation of a β-keto ester precursor.

Catalyst Preparation:

  • Place 4.90 g (10.0 mmol) of Scandium(III) triflate (Sc(OTf)₃) in a 500 mL three-neck flask equipped with nitrogen and vacuum inlets.

  • Heat the flask to 180 °C in an oil bath under vacuum (approx. 1 hPa) for 1 hour to remove moisture.

  • Allow the flask to cool to room temperature under a nitrogen atmosphere.

Reaction Setup:

  • Equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer, maintaining a nitrogen atmosphere.

  • Add 60 mL of nitromethane via the dropping funnel and stir for 10 minutes.

  • Add 5.45 mL (50.0 mmol) of anisole followed by 4.7 mL (50.0 mmol) of acetic anhydride through the dropping funnel.

  • Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours.

Work-up and Purification:

  • After cooling to room temperature, add 150 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.

  • Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate.

  • Filter to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: ZnCl₂-Catalyzed Beckmann Rearrangement to Amides[5]

This protocol details the synthesis of secondary amides from ketones, a transformation that shares mechanistic features with some Lewis acid-catalyzed reactions of carbonyl compounds.

Reaction Setup:

  • To a round-bottom flask open to the atmosphere, add ZnCl₂ (0.05 mmol, 10 mol%) and 2 mL of water.

  • Stir the solution at room temperature until the catalyst dissolves.

  • Add the ketone (0.5 mmol, 1.0 equivalent) to the solution, followed by hydroxylamine-O-sulfonic acid (HOSA) (1.5 equivalents).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required duration as monitored by TLC.

Work-up and Purification:

  • Upon completion of the reaction, dilute the mixture with 15 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of Na₂CO₃ (3 x 5 mL).

  • Wash the organic layer with brine (5 mL) and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase to yield the amide product.

Visualizing Reaction Pathways and Influencing Factors

To provide a clearer understanding of the processes involved in Lewis acid-catalyzed β-keto ester synthesis, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the logical relationships between factors affecting catalyst performance.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry_Glassware Oven-dry Glassware Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Add_Reagents Add Anhydrous Solvent & Starting Materials Inert_Atmosphere->Add_Reagents Cool_Mixture Cool Reaction Mixture (e.g., 0°C) Add_Reagents->Cool_Mixture Add_Catalyst Add Lewis Acid Catalyst Cool_Mixture->Add_Catalyst Stir_React Stir at Reaction Temperature Add_Catalyst->Stir_React Monitor Monitor Progress (TLC/GC/LC-MS) Stir_React->Monitor Quench Quench Reaction (e.g., H2O/sat. aq. solution) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry, Concentrate & Purify (Chromatography/Distillation) Extract->Dry_Purify End End Product Dry_Purify->End

A generalized experimental workflow for Lewis acid-catalyzed synthesis.

Catalyst_Performance_Factors cluster_catalyst_properties Catalyst Properties cluster_reaction_conditions Reaction Conditions cluster_substrate_properties Substrate Properties Catalyst Lewis Acid Catalyst Performance Lewis_Acidity Lewis Acidity Catalyst->Lewis_Acidity Hard_Soft Hard/Soft Acid Nature Catalyst->Hard_Soft Ligand_Sterics Ligand Steric Hindrance Catalyst->Ligand_Sterics Stability Stability (Moisture/Air Sensitivity) Catalyst->Stability Solvent Solvent Polarity & Coordinating Ability Catalyst->Solvent Temperature Temperature Catalyst->Temperature Concentration Concentration Catalyst->Concentration Carbonyl_Basicity Carbonyl Basicity Catalyst->Carbonyl_Basicity Steric_Hindrance Steric Hindrance of Substrates Catalyst->Steric_Hindrance

References

A Comparative Guide to the Characterization of Ethyl 2-Acetylpentanoate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction intermediates formed during the synthesis of ethyl 2-acetylpentanoate via the classical acetoacetic ester synthesis. It details the experimental protocols and characterization data for each intermediate, offering a valuable resource for researchers in organic synthesis and drug development. Furthermore, a common alternative synthetic route, the Grignard synthesis of the final product (3-hexanone), is presented for comparative analysis.

Acetoacetic Ester Synthesis of this compound

The synthesis of this compound through the acetoacetic ester synthesis is a well-established method that proceeds through several key intermediates. This pathway involves the alkylation of ethyl acetoacetate with a propyl halide, followed by hydrolysis and decarboxylation.

Reaction Pathway

The overall reaction scheme is as follows:

reaction_pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Intermediate Enolate Intermediate Ethyl Acetoacetate->Enolate Intermediate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Intermediate This compound This compound (Ethyl 2-Propylacetoacetate) Enolate Intermediate->this compound SN2 Attack Propyl Bromide Propyl Bromide Propyl Bromide->this compound Beta-Keto Acid Intermediate 2-Acetylpentanoic Acid This compound->Beta-Keto Acid Intermediate Ester Hydrolysis Aqueous Acid Aqueous Acid Aqueous Acid->Beta-Keto Acid Intermediate 3-Hexanone 3-Hexanone (Final Product) Beta-Keto Acid Intermediate->3-Hexanone Loss of CO2 Heat Heat Heat->3-Hexanone

Caption: Reaction pathway for the synthesis of this compound.
Characterization of Intermediates

The successful synthesis and isolation of the final product depend on the careful control and characterization of the reaction intermediates.

IntermediateStructureExpected 1H NMR Signals (ppm, CDCl3)Expected 13C NMR Signals (ppm, CDCl3)Expected Mass Spectrum (m/z)
Enolate of Ethyl Acetoacetate (Resonance Structures)Due to its reactive nature, this intermediate is typically not isolated. Its formation is confirmed by the subsequent alkylation product.N/AN/A
This compound ~4.2 (q, 2H, OCH2CH3), ~3.4 (t, 1H, CH), ~2.2 (s, 3H, COCH3), ~1.8 (m, 2H, CH2CH2CH3), ~1.3 (t, 3H, OCH2CH3), ~0.9 (t, 3H, CH2CH2CH3)~203 (C=O, ketone), ~170 (C=O, ester), ~61 (OCH2), ~58 (CH), ~30 (CH2), ~20 (CH2), ~14 (CH3), ~14 (CH3)172 (M+), 129, 101, 85, 43
2-Acetylpentanoic Acid ~10-12 (br s, 1H, COOH), ~3.5 (t, 1H, CH), ~2.3 (s, 3H, COCH3), ~1.9 (m, 2H, CH2CH2CH3), ~0.9 (t, 3H, CH2CH2CH3)~208 (C=O, ketone), ~176 (C=O, acid), ~57 (CH), ~29 (CH2), ~20 (CH2), ~14 (CH3)144 (M+), 101, 85, 43

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the experimental conditions and the instrument used.

Experimental Protocols

1. Synthesis of this compound (Alkylation) [1][2]

  • Materials: Ethyl acetoacetate, sodium ethoxide, absolute ethanol, 1-bromopropane.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Add ethyl acetoacetate dropwise to the sodium ethoxide solution at room temperature with stirring.

    • After the formation of the sodium enolate is complete, add 1-bromopropane dropwise to the reaction mixture.

    • Reflux the mixture for 2-3 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

2. Hydrolysis of this compound to 2-Acetylpentanoic Acid [2]

  • Materials: this compound, aqueous hydrochloric acid.

  • Procedure:

    • Reflux a mixture of this compound and dilute aqueous hydrochloric acid for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude β-keto acid.

3. Decarboxylation of 2-Acetylpentanoic Acid to 3-Hexanone [2]

  • Materials: 2-Acetylpentanoic acid.

  • Procedure:

    • Gently heat the crude 2-acetylpentanoic acid.

    • The decarboxylation reaction will be evident by the evolution of carbon dioxide gas.

    • Continue heating until the gas evolution ceases.

    • Distill the resulting liquid to obtain pure 3-hexanone.

Alternative Synthesis: Grignard Reaction for 3-Hexanone

An alternative and widely used method for the synthesis of ketones is the Grignard reaction. For the preparation of 3-hexanone, this involves the reaction of a propyl Grignard reagent with propanal, followed by oxidation of the resulting secondary alcohol.

Reaction Pathway

grignard_pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Propanal Propanal 3-Hexanol 3-Hexanol Propanal->3-Hexanol Nucleophilic Addition Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->3-Hexanol 3-Hexanone 3-Hexanone (Final Product) 3-Hexanol->3-Hexanone Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->3-Hexanone

Caption: Grignard synthesis pathway for 3-Hexanone.
Comparison of Synthetic Routes

FeatureAcetoacetic Ester SynthesisGrignard Synthesis
Starting Materials Ethyl acetoacetate, Propyl halidePropanal, Propyl halide
Key Intermediates Enolate, β-keto ester, β-keto acidSecondary alcohol (3-Hexanol)
Reagents Strong base (e.g., NaOEt), AcidMagnesium, Oxidizing agent (e.g., PCC, CrO3)
Yield Generally good to highTypically high
Advantages Versatile for making a variety of ketones.Often proceeds with high yield and selectivity.
Disadvantages Multi-step process, requires careful control of reaction conditions.Grignard reagents are sensitive to moisture and protic solvents.
Experimental Protocol for Grignard Synthesis of 3-Hexanone[3]
  • Materials: 1-Bromopropane, magnesium turnings, dry diethyl ether, propanal, pyridinium chlorochromate (PCC) or an acidic dichromate solution.

  • Procedure:

    • Preparation of Propylmagnesium Bromide: Add 1-bromopropane to a suspension of magnesium turnings in dry diethyl ether under an inert atmosphere to initiate the Grignard reaction.

    • Reaction with Propanal: Cool the Grignard reagent in an ice bath and add a solution of propanal in dry diethyl ether dropwise.

    • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

    • Isolation of 3-Hexanol: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent to obtain crude 3-hexanol.

    • Oxidation to 3-Hexanone: Dissolve the crude 3-hexanol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as PCC. Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

    • Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts and purify the resulting 3-hexanone by distillation.

This guide provides a foundational understanding of the synthesis and intermediate characterization of this compound, alongside a practical alternative. Researchers can utilize this information to inform their synthetic strategies and analytical methodologies.

References

Spectroscopic Fingerprints: A Comparative Guide to Keto-Azo and Keto-Hydrazone Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric state of azo compounds is critical, as it dictates their physicochemical properties, color, and biological activity. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of keto-azo and keto-hydrazone tautomers, supported by experimental data and detailed protocols.

The reversible isomerization between the keto-azo and keto-hydrazone forms is a phenomenon of significant interest in the study of azo dyes and related compounds.[1][2] The position of the tautomeric equilibrium is influenced by factors such as the molecular structure, solvent polarity, temperature, and pH.[1] Accurate characterization of the predominant tautomer is essential for predicting the behavior and function of these molecules in various applications, from textile dyeing to pharmaceutical design.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features that distinguish the keto-azo and keto-hydrazone tautomers, compiled from various experimental studies. These values provide a general reference; specific peak positions can vary depending on the molecular structure and experimental conditions.

Spectroscopic TechniqueKeto-Azo TautomerKeto-Hydrazone TautomerKey Differentiating Features
UV-Visible Spectroscopy Absorption typically at shorter wavelengths (blue-shifted).[3]Absorption at longer wavelengths (red-shifted) due to a more delocalized quinoid structure.[3]The position of the main absorption band is a primary indicator of the dominant tautomer.[4]
¹H NMR Spectroscopy Presence of a broad OH signal.A distinct downfield signal for the NH proton (typically δ 10-17 ppm).[5]The chemical shift of the labile proton is a definitive marker.[5]
¹³C NMR Spectroscopy Signal for a C-O carbon.A characteristic signal for a C=O (carbonyl) carbon (typically δ 160-180 ppm).The presence of a carbonyl carbon signal confirms the keto-hydrazone form.
¹⁵N NMR Spectroscopy -A distinct signal for the NH nitrogen.[5]Provides direct evidence of the hydrazone structure.[5]
Infrared (IR) Spectroscopy Broad O-H stretching band (around 3000–3500 cm⁻¹).C=O stretching band (around 1615–1680 cm⁻¹).[1][5] N-H stretching and bending bands.[5]The presence of a C=O band is a strong indicator of the keto-hydrazone form.[1][6]
Raman Spectroscopy Vibrations associated with the azo (-N=N-) group.Bands corresponding to C=N and C=O vibrations.[1][7]Can provide detailed structural information, especially under resonance conditions.[7][8]

Experimental Protocols

Accurate spectroscopic analysis relies on well-defined experimental procedures. Below are generalized protocols for the key techniques used in the characterization of keto-azo and keto-hydrazone tautomers.

Synthesis of Azo Dyes (General Procedure)

A common method for synthesizing azo dyes that may exhibit tautomerism involves a diazotization-coupling reaction.[9][10]

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol or naphthol derivative) dissolved in a basic solution (e.g., NaOH). The reaction mixture is stirred at low temperature until the precipitation of the azo dye is complete.

  • Purification: The crude dye is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[4]

Spectroscopic Measurements
  • UV-Visible Spectroscopy: Solutions of the azo dye are prepared in various solvents of differing polarity (e.g., ethanol, chloroform, DMSO) at a concentration of approximately 10⁻⁵ M.[4] The absorption spectra are recorded over a wavelength range of 300-700 nm using a UV-Vis spectrophotometer.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). Two-dimensional NMR techniques like H,H-COSY and HMBC can aid in structural elucidation.[2][5]

  • Infrared (IR) Spectroscopy: IR spectra are commonly recorded using the KBr pellet method or as a thin film on a suitable substrate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[5]

  • Raman Spectroscopy: Raman spectra can be obtained using various excitation laser lines.[6] The choice of laser wavelength is crucial, especially for resonance Raman studies, which can selectively enhance vibrations associated with the chromophore.[7]

Visualizing Tautomerism and Characterization Workflow

The following diagrams illustrate the fundamental concepts of keto-azo/keto-hydrazone tautomerism and a typical workflow for their experimental characterization.

Tautomeric_Equilibrium cluster_Azo Keto-Azo Tautomer cluster_Hydrazone Keto-Hydrazone Tautomer Azo Azo Form (-N=N-C-OH) Hydrazone Hydrazone Form (-NH-N=C-C=O) Azo->Hydrazone Proton Transfer Hydrazone->Azo Proton Transfer

Caption: Tautomeric equilibrium between the keto-azo and keto-hydrazone forms.

Experimental_Workflow Synthesis Synthesis & Purification of Azo Compound UV_Vis UV-Visible Spectroscopy Synthesis->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR IR_Raman IR & Raman Spectroscopy Synthesis->IR_Raman Data_Analysis Data Analysis & Structure Elucidation UV_Vis->Data_Analysis NMR->Data_Analysis IR_Raman->Data_Analysis

Caption: General experimental workflow for tautomer characterization.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Acetylpentanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-acetylpentanoate, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor.[1] All handling should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3] Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

Quantitative Data Summary

The following table summarizes key safety and physical property data for this compound.

PropertyValueSource
Hazard Statements H226: Flammable liquid and vapour.[1]
Precautionary Statements P210, P233, P240, P241, P242, P243, P280, P501[1][5]
UN Number UN 3272[1]
Proper Shipping Name Esters, n.o.s.[1]
Boiling Point 144 - 145 °C (291 - 293 °F)[1]
Density 0.875 g/cm³ at 25 °C (77 °F)[1]

Disposal Procedures: A Step-by-Step Protocol

The primary method for the disposal of this compound is to treat it as a flammable hazardous waste. It must be disposed of in accordance with national and local regulations.[1]

Required Materials:
  • Appropriate Personal Protective Equipment (PPE):

    • Flame retardant antistatic protective clothing[1]

    • Chemical resistant gloves (e.g., nitrile)

    • Safety goggles or face shield[1]

  • Designated and labeled hazardous waste container for flammable liquids.

  • Liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) for spills.[1]

  • Non-sparking tools for handling.[1][2]

Disposal Protocol:
  • Container Labeling: Obtain a designated waste container for flammable organic liquids. Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Liquid," and lists "this compound" as a component.

  • Waste Collection:

    • Carefully transfer any unwanted this compound into the labeled hazardous waste container using a funnel.

    • Avoid mixing with other incompatible waste streams.[1]

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from ignition sources.[1][2][5]

  • Handling of Empty Containers:

    • Do not rinse the empty container and add the rinsing to the aqueous waste.

    • Handle uncleaned, empty containers in the same manner as the product itself.[1]

    • Cap the empty container and dispose of it as hazardous waste along with the liquid waste.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1][2]

    • Cover the spill with a liquid-absorbent, non-combustible material.[1]

    • Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container.[1][2]

    • Clean the affected area thoroughly.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by an approved waste disposal plant or your institution's environmental health and safety (EHS) department.[1]

Disposal Workflow

start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use Labeled Hazardous Waste Container for Flammable Liquids ppe->waste_container transfer Carefully Transfer Waste into Container waste_container->transfer spill_check Spill Occurred? transfer->spill_check spill_procedure Follow Spill Management Protocol: 1. Remove Ignition Sources 2. Absorb with Inert Material 3. Collect with Non-Sparking Tools spill_check->spill_procedure Yes store Store Waste Container Securely: - Tightly Closed - Cool, Ventilated Area - Away from Ignition Sources spill_check->store No spill_procedure->store disposal Arrange for Pickup by Approved Waste Disposal Service store->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.